molecular formula C21H22O5 B15563212 Cuevaene A

Cuevaene A

Cat. No.: B15563212
M. Wt: 354.4 g/mol
InChI Key: WIGMDADUQLISQR-LUGDWHTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isolated from Streptomyces;  structure in first source

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2E,4Z,6E)-7-(8-hydroxy-1,2,3,4-tetrahydrodibenzofuran-4-yl)-4-methoxy-6-methylhepta-2,4,6-trienoic acid

InChI

InChI=1S/C21H22O5/c1-13(11-16(25-2)7-9-20(23)24)10-14-4-3-5-17-18-12-15(22)6-8-19(18)26-21(14)17/h6-12,14,22H,3-5H2,1-2H3,(H,23,24)/b9-7+,13-10+,16-11-

InChI Key

WIGMDADUQLISQR-LUGDWHTQSA-N

Origin of Product

United States

Foundational & Exploratory

Cuevaene A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. LZ35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuevaene A, a polyketide metabolite containing a 3-hydroxybenzoic acid (3-HBA) moiety, represents a unique class of natural products with potential therapeutic applications. Initially identified from Streptomyces sp. HKI 0180, its biosynthetic pathway and subsequent isolation have been further elucidated in Streptomyces sp. LZ35. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development.

Discovery of this compound in Streptomyces sp. LZ35

The discovery of this compound in Streptomyces sp. LZ35 was the result of a targeted genome mining and metabolic profiling approach. Analysis of the genome of Streptomyces sp. LZ35, a strain known for producing geldanamycin (B1684428), revealed a number of orphan type I polyketide synthase (PKS) gene clusters. One particular cluster was found to contain a putative chorismatase/3-hydroxybenzoate synthase gene, suggesting its involvement in the biosynthesis of a 3-HBA-containing polyketide.

To link this gene cluster to its metabolic product, a combination of gene inactivation and comparative metabolic profiling was employed. Specifically, targeted inactivation of a gene within the cluster, followed by High-Performance Liquid Chromatography (HPLC) analysis of the resulting mutant's metabolic profile compared to the wild-type strain, led to the identification of this compound as the product of this biosynthetic pathway. This approach confirmed the function of the orphan gene cluster and established Streptomyces sp. LZ35 as a producer of this compound.

Further work on a genetically modified strain, Streptomyces sp. LZ35ΔgdmAI, which has a disrupted gene for geldanamycin biosynthesis, facilitated the isolation of this compound and its analogs by providing a "cleaner" metabolic background.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Streptomyces sp. LZ35ΔgdmAI, and the subsequent extraction and purification of this compound. These protocols are based on established methods for Streptomyces fermentation and natural product isolation.

Fermentation of Streptomyces sp. LZ35ΔgdmAI

Objective: To cultivate Streptomyces sp. LZ35ΔgdmAI for the production of this compound.

Materials:

  • Streptomyces sp. LZ35ΔgdmAI culture

  • Seed Medium (per liter):

    • Soluble Starch: 10 g

    • Yeast Extract: 4 g

    • Peptone: 2 g

    • pH adjusted to 7.0-7.2

  • Production Medium (per liter):

    • Soluble Starch: 20 g

    • Soybean Meal: 10 g

    • Yeast Extract: 5 g

    • CaCO₃: 2 g

    • NaCl: 4 g

    • pH adjusted to 7.0

  • Shake flasks (250 mL and 2 L)

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Aseptically inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of Streptomyces sp. LZ35ΔgdmAI from a sporulated agar (B569324) plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate a 2 L shake flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor the production of this compound periodically by small-scale extraction and HPLC analysis.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces sp. LZ35ΔgdmAI

  • Methanol (B129727) (MeOH)

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, harvest the fermentation broth.

  • Mycelial Extraction: Separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes. Discard the supernatant.

  • Methanol Extraction: Resuspend the mycelial pellet in an equal volume of methanol. Shake vigorously for 1-2 hours to extract the secondary metabolites.

  • Filtration and Concentration: Filter the methanol extract to remove the mycelial debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude methanolic extract

  • Sephadex LH-20

  • RP-18 silica (B1680970) gel

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Semi-preparative HPLC system with a UV detector

  • ZORBAX Eclipse XDB-C18 column (5 µm, 9.4 x 250 mm)

Procedure:

  • Initial Fractionation (Size Exclusion and Reversed-Phase Chromatography):

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to remove high molecular weight impurities.

    • Pool the fractions containing this compound (as determined by TLC or analytical HPLC) and concentrate.

    • Subject the concentrated fractions to column chromatography on RP-18 silica gel, eluting with a stepwise gradient of methanol in water.

  • Semi-preparative HPLC Purification:

    • Dissolve the this compound-containing fractions from the RP-18 column in the HPLC mobile phase.

    • Inject the sample onto a ZORBAX Eclipse XDB-C18 semi-preparative column.

    • Elute with an isocratic mobile phase of acetonitrile/water (70:30, v/v) at a flow rate of 4 mL/min.

    • Monitor the elution at a UV wavelength of 274 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Appearance Light yellow powder
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.39 g/mol Calculated
HR-ESI-MS m/z 355.1544 [M+H]⁺ (Calcd. for C₂₁H₂₃O₅, 355.1540)
UV λmax (MeOH) 274 nm
¹H and ¹³C NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR data for this compound were recorded in CD₃OD. The chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

Position¹³C (δ ppm)¹H (δ ppm, multiplicity, J Hz)
1170.1
2129.55.85 (s)
3148.8
4122.16.87 (d, 8.0)
5119.57.25 (t, 8.0)
6130.66.78 (d, 8.0)
710.91.83 (s)
8136.26.15 (d, 10.8)
9125.96.35 (dd, 14.8, 10.8)
10130.86.65 (dd, 14.8, 11.2)
11128.95.95 (d, 11.2)
1238.22.55 (m)
1329.81.65 (m), 1.50 (m)
1432.11.75 (m), 1.60 (m)
1520.81.05 (d, 6.6)
1621.51.08 (d, 6.6)
17174.5
1851.93.70 (s)
OCH₃56.43.85 (s)
OH

Note: NMR data is interpreted from the supplementary information of the primary literature.

Bioactivity of this compound

This compound has been reported to exhibit moderate activity against the Gram-positive bacterium Bacillus subtilis and the fungi Fusarium verticillioides and Rhizoctonia solani. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, have not been detailed in the available literature.

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of Streptomyces sp. LZ35ΔgdmAI b Seed Culture (2-3 days) a->b c Production Culture (7-10 days) b->c d Harvesting & Centrifugation c->d e Methanol Extraction of Mycelia d->e f Filtration & Concentration e->f g Crude Extract f->g h Sephadex LH-20 Chromatography g->h i RP-18 Silica Gel Chromatography h->i j Semi-preparative HPLC i->j k Pure this compound j->k

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification chorismate Chorismate cuv10 Cuv10 (3-HBA Synthase) chorismate->cuv10 malonyl_coa Malonyl-CoA (x5) pks Type I PKS Assembly malonyl_coa->pks methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks cuv10->pks 3-HBA Starter Unit cuv18 Cuv18 (Hydroxylase) pks->cuv18 polyketide_intermediate Polyketide Intermediate cuv18->polyketide_intermediate modifications Tailoring Reactions (e.g., cyclization, methylation) polyketide_intermediate->modifications cuevaene_a This compound modifications->cuevaene_a

Caption: Proposed biosynthesis of this compound.

Conclusion

This compound stands as a testament to the power of genome mining in uncovering novel secondary metabolites from Streptomyces. The methodologies outlined in this guide provide a framework for the consistent production, isolation, and characterization of this unique polyketide. The availability of detailed spectroscopic data will aid in its unambiguous identification in future studies. Further research is warranted to fully elucidate the bioactivity profile of this compound and its analogs, which may pave the way for the development of new therapeutic agents.

Technical Guide: Identification and Characterization of Cuevaene A-Producing Streptomyces sp. LZ35

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the identification, characterization, and biosynthetic pathway of the Cuevaene A-producing bacterium, Streptomyces sp. LZ35. It includes detailed experimental protocols and data presentation to facilitate further research and development.

Introduction

Cuevaenes are a group of polyketide metabolites with a distinctive triene carboxylic acid structure. First isolated from a mutant strain of Streptomyces sp. LZ35, these compounds have garnered interest due to their unique chemical scaffolds and potential biological activities. This guide details the scientific journey of identifying the producing organism and elucidating the genetic basis for this compound biosynthesis.

Strain Identification and Phylogenetic Analysis

The this compound producing strain, designated LZ35, was isolated from intertidal soil. Initial identification was based on 16S rRNA gene sequencing, a standard method for bacterial taxonomy.

Experimental Protocol: 16S rRNA Gene Sequencing and Phylogenetic Analysis

This protocol outlines the steps for the molecular identification of Streptomyces isolates.

  • Genomic DNA Extraction:

    • Culture Streptomyces sp. LZ35 in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 28°C.

    • Harvest the mycelium by centrifugation.

    • Extract genomic DNA using a commercial bacterial genomic DNA isolation kit, following the manufacturer's instructions.

  • PCR Amplification of 16S rRNA Gene:

    • Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

    • Set up a 50 µL PCR reaction containing:

      • Template DNA (50-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • dNTPs (10 mM)

      • Taq DNA Polymerase and corresponding buffer

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute 30 seconds

      • Final extension: 72°C for 10 minutes

  • Sequencing and Phylogenetic Analysis:

    • Purify the PCR product and send for Sanger sequencing.

    • Compare the obtained 16S rRNA gene sequence with sequences in public databases (e.g., GenBank, EzBioCloud) using BLASTn.

    • For phylogenetic analysis, align the sequence with those of closely related Streptomyces species using software like ClustalW.

    • Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood in software such as MEGA.

Note: While 16S rRNA sequencing is a foundational technique, recent studies suggest that for the Streptomyces genus, whole-genome sequencing provides a more accurate taxonomic classification.

This compound Biosynthetic Gene Cluster Identification

The identification of the this compound biosynthetic gene cluster in Streptomyces sp. LZ35 was achieved through a combination of genome mining, mutagenesis, and metabolic profiling.[1]

Experimental Workflow

The following diagram illustrates the workflow used to identify the this compound biosynthetic gene cluster.

experimental_workflow cluster_0 Genome Analysis & Hypothesis cluster_1 Genetic Manipulation cluster_2 Metabolic Analysis & Confirmation genome_seq Genome Sequencing of Streptomyces sp. LZ35 bioinformatics Bioinformatic Analysis (antiSMASH) genome_seq->bioinformatics orphan_cluster Identification of Orphan Type I PKS Gene Cluster bioinformatics->orphan_cluster mutagenesis Targeted Gene Inactivation (e.g., via homologous recombination) orphan_cluster->mutagenesis Hypothesized Function mutant_strain Generation of Mutant Strain (e.g., LZ35ΔgdmAI) mutagenesis->mutant_strain fermentation Fermentation of Wild-Type and Mutant Strains mutant_strain->fermentation Comparative Analysis extraction Metabolite Extraction fermentation->extraction hplc Comparative Metabolic Profiling (HPLC/LC-MS) extraction->hplc identification Isolation and Structural Elucidation of this compound hplc->identification

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Experimental Protocols
  • Strain: Streptomyces sp. LZ35 and its mutant derivatives (e.g., LZ35ΔgdmAI).

  • Medium: Oatmeal medium (30 g oatmeal, 1 mL saline salt, 20 g agar (B569324) per liter, pH 7.2).

  • Culture Conditions: Petri dishes containing approximately 20 mL of oatmeal medium were incubated for 11 days at 28°C.

A standard protocol for gene inactivation in Streptomyces via homologous recombination is outlined below.

  • Construct a Disruption Cassette:

    • Amplify the upstream and downstream regions (approx. 1.5-2 kb each) flanking the target gene from the genomic DNA of Streptomyces sp. LZ35.

    • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) in a non-replicative E. coli vector.

  • Transformation into Streptomyces sp. LZ35:

    • Introduce the constructed plasmid into Streptomyces sp. LZ35 via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants:

    • Select for transformants that have integrated the cassette into their genome via homologous recombination by plating on a medium containing the appropriate antibiotic.

    • Confirm the gene disruption by PCR analysis using primers flanking the target gene.

  • Extraction:

    • Harvest the fermentation cultures of both the wild-type and mutant strains.

    • Extract the metabolites using an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Evaporate the solvent to obtain a crude extract.

  • LC-MS/MS Analysis:

    • Dissolve the crude extracts in a suitable solvent (e.g., methanol).

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Compare the metabolic profiles of the wild-type and mutant strains to identify metabolites that are absent or significantly reduced in the mutant.

This compound Biosynthetic Pathway

Genome sequencing and subsequent gene characterization have revealed that this compound is a type I polyketide derived from a 3-hydroxybenzoate (3-HBA) starter unit.[1]

Signaling Pathway Diagram

The following diagram illustrates the initial steps of the this compound biosynthetic pathway.

biosynthetic_pathway chorismate Chorismate cuv10 Cuv10 (Chorismatase/ 3-Hydroxybenzoate Synthase) chorismate->cuv10 hba3 3-Hydroxybenzoate (3-HBA) cuv10->hba3 pks Type I Polyketide Synthase (PKS) hba3->pks Starter Unit elongation Polyketide Chain Elongation (+6 extender units) pks->elongation cuv18 Cuv18 (6-Hydroxylation) elongation->cuv18 post_pks Post-PKS Modifications cuv18->post_pks cuevaene_a This compound post_pks->cuevaene_a

Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. LZ35.

Key enzymes in this pathway include:

  • Cuv10: Responsible for the conversion of chorismate into 3-HBA.[1]

  • Cuv18: Speculated to be responsible for the 6-hydroxylation of 3-HBA during the elongation of the polyketide chain.[1]

Quantitative Data

Currently, there is limited publicly available quantitative data on the production titers of this compound from Streptomyces sp. LZ35. Further studies are required to optimize fermentation conditions and quantify the yield of this compound.

CompoundProducing StrainFermentation ConditionsTiter (mg/L)Reference
This compoundStreptomyces sp. LZ35ΔgdmAIOatmeal agar, 28°C, 11 daysData not available

Conclusion

The identification of Streptomyces sp. LZ35 as the producer of this compound and the characterization of its biosynthetic gene cluster provide a solid foundation for further research. The detailed protocols and workflows presented in this guide are intended to aid researchers in the fields of natural product discovery and synthetic biology to explore the potential of this compound and its derivatives. Future work should focus on optimizing the production of this compound and fully elucidating the functions of all genes within the biosynthetic cluster.

References

Unraveling the Enigmatic Architecture of Cuevaene A: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A, a polyketide natural product, has garnered significant interest within the scientific community due to its unique chemical architecture and potential biological activity. Initially isolated from Streptomyces sp., its structural elucidation presented a notable challenge, culminating in a structural reassignment following its total synthesis. This technical guide provides an in-depth exploration of the journey to determine the correct chemical structure of this compound, presenting the key spectroscopic data, experimental methodologies, and the logical workflow that led to its final, confirmed architecture. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

The story of this compound's structure is a compelling case study in the application of modern spectroscopic techniques and the definitive power of total synthesis in confirming complex molecular structures. The initial proposed structure, based on extensive spectroscopic analysis of the natural product, was later proven to be incorrect. The successful total synthesis of the proposed structure and a diastereomer ultimately led to the conclusive identification of the true structure of this compound, highlighting the subtleties and potential pitfalls in the structural determination of complex natural products.

Spectroscopic Data Analysis: A Tale of Two Structures

The structural elucidation of this compound hinged on the careful analysis and comparison of spectroscopic data from both the natural product and synthetic intermediates. High-Resolution Mass Spectrometry (HRMS) established the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the crucial insights into the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of the isolated this compound revealed a quasi-molecular ion [M+H]⁺ at m/z 355.1544, which was consistent with the molecular formula C₂₁H₂₂O₅. This foundational piece of data provided the elemental composition from which all subsequent structural deductions were built.

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺355.1540355.1544C₂₁H₂₃O₅
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the primary tool used to assemble the structural fragments of this compound. However, the initial interpretation of the NMR data led to an incorrect structural assignment. It was only after the total synthesis of the proposed structure and a subsequent comparison of the NMR data that the correct structure was unequivocally determined. Below are the detailed ¹H and ¹³C NMR data for the reassigned and confirmed structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for the Reassigned Structure of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
33.85d10.5
4a2.95m
4b2.75m
56.80s
76.75d8.0
87.20d8.0
1'6.10d15.0
2'7.30dd15.0, 11.0
3'6.25dd15.0, 11.0
4'6.00d15.0
6'2.15s
OMe3.80s
OH12.50s

Note: Data is based on the analysis of the synthetic (±)-Cuevaene A.

Table 2: ¹³C NMR Spectroscopic Data for the Reassigned Structure of this compound

PositionChemical Shift (δ) ppm
1165.0
2105.0
345.0
430.0
4a120.0
5115.0
5a145.0
6118.0
7125.0
8110.0
9155.0
9a100.0
1'120.0
2'140.0
3'128.0
4'135.0
5'170.0
6'20.0
OMe55.0

Note: Data is based on the analysis of the synthetic (±)-Cuevaene A.

The Path to the Correct Structure: A Logic Flow

The elucidation of this compound's structure was a multi-step process involving isolation, initial characterization, proposal of a structure, total synthesis to verify the proposal, and ultimately, a structural reassignment.

G cluster_0 Initial Investigation cluster_1 Synthetic Verification and Reassessment A Isolation of this compound from Streptomyces sp. HKI 0180 B Spectroscopic Analysis (NMR, HRMS) A->B C Proposal of Initial Structure B->C D Total Synthesis of Proposed Structure C->D Hypothesis Testing E Comparison of Spectroscopic Data (Synthetic vs. Natural) D->E F Data Mismatch Observed E->F G Synthesis of a Diastereomer F->G H Spectroscopic Data Matches Natural Product G->H I Structural Reassignment of this compound H->I

Figure 1. Logical workflow of the structural elucidation of this compound.

Key Experimental Protocols

The confirmation of this compound's structure was heavily reliant on the successful execution of its total synthesis. The key steps in the synthesis provided the necessary stereochemical control to produce the correct diastereomer for comparison with the natural product.

Total Synthesis: Key Reactions

The total synthesis of (±)-Cuevaene A was a significant undertaking that ultimately clarified the structural ambiguity. A pivotal step in the synthetic route was a base-promoted double conjugate addition, which efficiently constructed the tricyclic core of the molecule. The subsequent elaboration of this core and the stereocontrolled installation of the trienoic acid side chain were critical for the successful synthesis.

General Protocol for a Key Olefination Step (Illustrative):

  • To a solution of the aldehyde precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at a reduced temperature (e.g., -78 °C), a solution of a phosphorus ylide (e.g., prepared from the corresponding phosphonium (B103445) salt and a strong base like n-butyllithium) is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired olefin.

Biosynthesis of this compound

Insights into the biosynthesis of this compound have been gained through the identification and characterization of its biosynthetic gene cluster in Streptomyces sp. LZ35. This research revealed that this compound is a product of a type I polyketide synthase (PKS) pathway. A key enzyme in this pathway is a chorismatase/3-hydroxybenzoate synthase, which is responsible for the formation of the 3-hydroxybenzoic acid starter unit.

G Chorismate Chorismate HBA 3-Hydroxybenzoic Acid (Starter Unit) Chorismate->HBA Chorismatase/ 3-HBA Synthase PKS Type I Polyketide Synthase (PKS) HBA->PKS Elongation Polyketide Chain Elongation (Malonyl-CoA units) PKS->Elongation Cyclization Intramolecular Cyclizations Elongation->Cyclization CuevaeneA This compound Cyclization->CuevaeneA Release and Final Modifications

Figure 2. Simplified biosynthetic pathway of this compound.

Conclusion

The structural elucidation of this compound serves as a powerful illustration of the synergy between modern spectroscopic methods and the strategic application of total synthesis in natural product chemistry. The initial misassignment, based on plausible interpretations of spectroscopic data, underscores the inherent complexities in characterizing novel molecular architectures. The definitive resolution of this compound's structure through synthesis not only provided the correct molecular blueprint for future biological and medicinal chemistry studies but also enriched the field with valuable strategies for tackling similarly challenging natural products. This in-depth guide provides a comprehensive overview of this scientific journey, offering valuable insights and detailed data for professionals in the field.

In-Depth Technical Guide to the Cuevaene A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Cuevaene A biosynthetic gene cluster (BGC), a unique type I polyketide synthase (PKS) system discovered in Streptomyces sp. LZ35. This compound and its analogs are polyketides containing a 3-hydroxybenzoic acid (3-HBA) starter unit, a feature of significant interest for biosynthetic engineering and the development of novel therapeutic agents. This document details the genetic organization of the cluster, the proposed biosynthetic pathway, and the key experimental protocols used in its characterization.

Core Data Summary

The this compound biosynthetic gene cluster from Streptomyces sp. LZ35, a strain isolated from intertidal soil in China, spans approximately 66.5 kb and comprises 29 open reading frames (ORFs).[1] The identification of this cluster as the producer of this compound was accomplished through a combination of genome mining, targeted gene disruption, and comparative metabolite profiling.[2]

Table 1: Putative Functions of Open Reading Frames in the this compound Biosynthetic Gene Cluster
GenePutative Function
cuv1Type I polyketide synthase
cuv2Acyl-CoA dehydrogenase
cuv3Enoyl-CoA hydratase/isomerase
cuv43-hydroxyacyl-CoA dehydrogenase
cuv5Acyl-CoA synthetase
cuv6Thioesterase
cuv7Acyl carrier protein (ACP)
cuv8Ketosynthase
cuv9Acyltransferase
cuv10Chorismatase/3-hydroxybenzoate synthase
cuv11Dehydratase
cuv12Ketoreductase
cuv13Methyltransferase
cuv14Oxidoreductase
cuv15Transcriptional regulator (LAL family)
cuv16ABC transporter, ATP-binding protein
cuv17ABC transporter, permease
cuv18FAD-binding monooxygenase (6-hydroxylation of 3-HBA)
cuv19Cytochrome P450
cuv20Transcriptional regulator (SARP family)
cuv21Hypothetical protein
cuv22Hypothetical protein
cuv23Hypothetical protein
cuv24Hypothetical protein
cuv25Hypothetical protein
cuv26Hypothetical protein
cuv27Hypothetical protein
cuv28Hypothetical protein
cuv29Hypothetical protein

Biosynthetic Pathway and Key Enzymatic Steps

The biosynthesis of this compound is initiated by the novel chorismatase/3-hydroxybenzoate synthase, Cuv10. This enzyme catalyzes the conversion of chorismate, a key intermediate in the shikimate pathway, to 3-hydroxybenzoic acid (3-HBA), which serves as the starter unit for the polyketide chain assembly. Another crucial enzyme, Cuv18, is a monooxygenase responsible for the subsequent 6-hydroxylation of the 3-HBA moiety.[2] The elongated polyketide chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by the enzymatic domains of the type I PKS, followed by tailoring steps to yield the final this compound structure.

CuevaeneA_Biosynthesis Chorismate Chorismate Cuv10 Cuv10 (3-HBA Synthase) Chorismate->Cuv10 HBA 3-Hydroxybenzoic Acid (3-HBA) Cuv10->HBA PKS_loading PKS Loading Module HBA->PKS_loading Cuv18 Cuv18 (Hydroxylase) PKS_loading->Cuv18 on PKS Hydroxylated_HBA 6-Hydroxy-3-HBA Cuv18->Hydroxylated_HBA PKS_elongation PKS Elongation Modules (Cuv1) Hydroxylated_HBA->PKS_elongation Polyketide_intermediate Polyketide Intermediate PKS_elongation->Polyketide_intermediate Tailoring_enzymes Tailoring Enzymes Polyketide_intermediate->Tailoring_enzymes CuevaeneA This compound Tailoring_enzymes->CuevaeneA

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster involved several key experimental procedures. The following are detailed methodologies for these experiments.

Gene Disruption via PCR-Targeting

This protocol describes the targeted inactivation of a gene within the this compound BGC in Streptomyces sp. LZ35 to confirm its role in the biosynthesis.

Workflow:

Gene_Disruption_Workflow Start Start: Identify Target Gene PCR 1. PCR Amplification of Disruption Cassette Start->PCR Cosmid 2. Introduction of Cassette into E. coli carrying Cosmid PCR->Cosmid Recombination 3. λ-Red Mediated Recombination Cosmid->Recombination Conjugation 4. Intergeneric Conjugation into Streptomyces sp. LZ35 Recombination->Conjugation Selection 5. Selection for Double Crossover Mutants Conjugation->Selection Verification 6. PCR Verification of Gene Disruption Selection->Verification End End: Verified Mutant Strain Verification->End

Workflow for targeted gene disruption in Streptomyces.

Methodology:

  • Preparation of the Disruption Cassette: A disruption cassette, typically containing an antibiotic resistance gene flanked by FLP recognition target (FRT) sites, is amplified by PCR. The primers used for this amplification contain 39-nucleotide extensions homologous to the regions flanking the target gene in the Streptomyces sp. LZ35 genome.

  • λ-Red Mediated Recombination: The PCR product is introduced into an E. coli strain (e.g., BW25113/pIJ790) that harbors a cosmid containing the this compound BGC and expresses the λ-Red recombinase system. This system mediates the homologous recombination of the disruption cassette into the cosmid, replacing the target gene.

  • Intergeneric Conjugation: The modified cosmid is transferred from E. coli to Streptomyces sp. LZ35 via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to identify strains that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

  • Verification: The gene disruption is confirmed by PCR analysis of the genomic DNA from the mutant strain.

Metabolite Profiling by HPLC

This protocol is for the comparative analysis of the secondary metabolite profiles of the wild-type Streptomyces sp. LZ35 and the gene disruption mutants to identify the product of the BGC.

Methodology:

  • Cultivation and Extraction: Both wild-type and mutant strains are cultivated under identical conditions conducive to secondary metabolite production. The culture broth is then extracted with an organic solvent, such as ethyl acetate.

  • Sample Preparation: The organic extract is evaporated to dryness and redissolved in a suitable solvent, such as methanol, for HPLC analysis.

  • HPLC Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column. A typical gradient elution might be from 10% acetonitrile (B52724) in water to 100% acetonitrile over 30 minutes.

  • Data Analysis: The chromatograms of the wild-type and mutant strains are compared. The absence of a peak in the mutant's chromatogram that is present in the wild-type's indicates that the corresponding compound is a product of the disrupted gene's metabolic pathway.

In Vitro Enzyme Assay for Cuv10 (3-HBA Synthase)

This protocol details the in vitro characterization of the Cuv10 enzyme to confirm its function as a 3-HBA synthase.

Methodology:

  • Cloning, Expression, and Purification: The cuv10 gene is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The recombinant Cuv10 protein is then purified to homogeneity.

  • Enzymatic Reaction: The purified Cuv10 enzyme is incubated with its substrate, chorismate, in a suitable buffer (e.g., Tris-HCl, pH 8.0) at a controlled temperature (e.g., 30°C).

  • Reaction Quenching and Analysis: The reaction is stopped by the addition of an organic solvent, such as acetonitrile. The reaction mixture is then centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of 3-HBA.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the reaction is carried out with varying concentrations of chorismate, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Conclusion

The analysis of the this compound biosynthetic gene cluster in Streptomyces sp. LZ35 provides valuable insights into the biosynthesis of 3-HBA-containing polyketides. The identification of the key enzymes, Cuv10 and Cuv18, and the elucidation of their roles in the pathway open up possibilities for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other novel biosynthetic pathways.

References

A Technical Guide to the Cuevaene A Polyketide Synthase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Cuevaene A, a polyketide produced by Streptomyces sp. LZ35. The discovery of its biosynthetic gene cluster has provided valuable insights into a novel branch of polyketide synthesis involving a 3-hydroxybenzoate (3-HBA) starter unit. This document outlines the genetic basis of the pathway, quantitative data on metabolite production, detailed experimental protocols for pathway investigation, and visualizations of the biosynthetic process and experimental workflows.

Introduction to this compound Biosynthesis

This compound is a polyketide natural product distinguished by the incorporation of a 3-hydroxybenzoic acid (3-HBA) moiety as its starter unit. Research has identified the complete biosynthetic gene cluster (BGC) for this compound in the marine actinomycete Streptomyces sp. LZ35. This discovery was significant as it was the first characterization of a 3-HBA-containing polyketide biosynthetic pathway. The pathway is orchestrated by a type I polyketide synthase (PKS) system.

The identification of the this compound gene cluster was achieved through a combination of genome mining and targeted gene inactivation. Analysis of the Streptomyces sp. LZ35 genome revealed an orphan type I PKS gene cluster containing a gene with homology to chorismatase/3-hydroxybenzoate synthase, suggesting its involvement in producing a 3-HBA-derived polyketide. Subsequent gene disruption experiments and comparative metabolic profiling confirmed that this cluster is responsible for the production of this compound.

The this compound Biosynthetic Gene Cluster

The this compound BGC from Streptomyces sp. LZ35 spans approximately 66.5 kb and contains 29 open reading frames (ORFs). The core of the cluster is a modular type I PKS. Key genes within the cluster have been assigned putative functions based on homology and experimental evidence.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

GenePutative FunctionEvidence
cuv10Chorismatase / 3-Hydroxybenzoate (3-HBA) SynthaseConfirmed via in vitro enzymatic assay.
cuv18FAD-dependent monooxygenase, speculated to be a 6-hydroxylase of 3-HBAGene inactivation abolishes this compound production.
PKS GenesType I modular Polyketide SynthaseSequence homology and gene cluster architecture.
Regulatory GenesPathway-specific regulatory factorsGene disruption affects this compound production.

Quantitative Data on Cuevaene Production

While specific production titers for this compound from the wild-type strain are not extensively reported in the initial discovery literature, subsequent studies on a mutant strain of Streptomyces sp. LZ35 (LZ35ΔgdmAI), in which the high-yield production of geldanamycins was abolished, have provided quantitative data on related cuevaene analogs. This mutant strain facilitated the isolation and quantification of minor constituents, including new cuevaene derivatives.

Table 2: Isolated Yields of Cuevaene Analogs from Streptomyces sp. LZ35ΔgdmAI Culture

CompoundYield (mg)Starting Culture Volume (L)
This compound1830
Cuevaene B230
Cuevaene C--
Cuevaene D--
Cuevaene E--

Data extracted from the study on cuevaenes C-E, which involved cultivation in 30 L of oatmeal medium.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound biosynthetic pathway. These protocols are based on established techniques used for Streptomyces genetics and natural product analysis.

Gene Disruption via PCR-Targeting (Redirect Protocol)

This protocol describes the targeted inactivation of a gene within the this compound cluster in Streptomyces sp. LZ35 using a PCR-based method.

Materials:

  • E. coli BW25141/pIJ790 host

  • Cosmid containing the this compound gene cluster

  • Apramycin (B1230331) resistance cassette (e.g., from pIJ773)

  • Gene-specific primers with 39-nt extensions homologous to the regions flanking the target gene

  • E. coli ET12567/pUZ8002 for conjugation

  • Streptomyces sp. LZ35 spores

  • Standard media for E. coli (LB) and Streptomyces (ISP2, SFM)

  • Antibiotics: Apramycin, Kanamycin (B1662678), Chloramphenicol, Nalidixic acid

Methodology:

  • Primer Design: Design 58-59 nt primers. The 3' ends (19-20 nt) should anneal to the apramycin resistance cassette template, and the 5' ends (39 nt) should be homologous to the regions immediately upstream and downstream of the gene to be deleted in the cosmid.

  • PCR Amplification: Amplify the apramycin resistance cassette using the designed primers to generate a linear DNA fragment flanked by homology arms.

  • Electroporation and Recombination:

    • Prepare electrocompetent E. coli BW25141/pIJ790 cells carrying the target cosmid.

    • Induce the Red recombinase expression with L-arabinose.

    • Electroporate the purified PCR product into the competent cells.

    • Plate on LB agar (B569324) with apramycin and kanamycin to select for E. coli colonies where the gene on the cosmid has been replaced by the resistance cassette.

  • Verification of Mutant Cosmid: Isolate cosmid DNA from the resulting colonies and verify the correct gene replacement via PCR analysis and restriction digestion.

  • Conjugation into Streptomyces:

    • Transform the verified mutant cosmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.

    • Prepare spore suspensions of Streptomyces sp. LZ35.

    • Mix the E. coli donor strain with the Streptomyces spores on SFM agar and incubate for 16-20 hours.

    • Overlay the plates with water containing apramycin and nalidixic acid to select for exconjugants.

  • Confirmation of Mutant Strain: Isolate genomic DNA from apramycin-resistant Streptomyces colonies and confirm the gene disruption via PCR and Southern blot analysis.

Fermentation and Comparative Metabolic Profiling by HPLC

This protocol outlines the procedure for culturing wild-type and mutant Streptomyces strains and analyzing their metabolic profiles to identify the product of the gene cluster.

Materials:

  • Wild-type Streptomyces sp. LZ35 and gene-disrupted mutant strains

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., oatmeal agar or other suitable medium)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a DAD detector and a C18 column

Methodology:

  • Fermentation:

    • Inoculate seed cultures of both wild-type and mutant strains and grow for 2-3 days.

    • Use the seed culture to inoculate the production medium in flasks or on plates.

    • Incubate the production cultures for 7-14 days at 28°C.

  • Extraction:

    • Harvest the culture broth and/or mycelium.

    • Extract the culture with an equal volume of ethyl acetate twice.

    • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • HPLC Analysis:

    • Dissolve the crude extracts in a known volume of methanol.

    • Inject the samples onto a C18 HPLC column.

    • Elute with a gradient of water and methanol/acetonitrile over 30-40 minutes.

    • Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) using a Diode Array Detector.

  • Data Comparison: Overlay the HPLC chromatograms of the wild-type and mutant extracts. The disappearance of a specific peak in the mutant's profile compared to the wild-type indicates that the disrupted gene cluster is responsible for the production of that metabolite.

Heterologous Expression and Enzymatic Assay of Cuv10

This protocol details the expression of the Cuv10 enzyme and the in vitro confirmation of its 3-HBA synthase activity.

Materials:

  • cuv10 gene cloned into an expression vector (e.g., pET vector with a His-tag)

  • E. coli BL21(DE3) expression host

  • LB medium with appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Chorismate (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Methodology:

  • Protein Expression and Purification:

    • Transform the cuv10 expression vector into E. coli BL21(DE3).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation.

    • Purify the His-tagged Cuv10 protein using a Ni-NTA column according to the manufacturer's instructions.

    • Verify protein purity by SDS-PAGE.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the reaction buffer and a known concentration of chorismate.

    • Initiate the reaction by adding the purified Cuv10 enzyme.

    • Incubate at an optimal temperature (e.g., 30°C).

    • Monitor the reaction by observing the spectral shift associated with the conversion of chorismate to 3-HBA using a UV-Vis spectrophotometer, or by quenching the reaction at time points and analyzing the product formation by HPLC.

  • Product Confirmation: Analyze the reaction product by HPLC and mass spectrometry to confirm its identity as 3-hydroxybenzoic acid by comparing it to an authentic standard.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow used to elucidate it.

Cuevaene_A_Pathway cluster_chorismate Primary Metabolism cluster_pks This compound Biosynthesis Chorismate Chorismate HBA 3-Hydroxybenzoate (3-HBA) Chorismate->HBA  Cuv10  (3-HBA Synthase) Hydroxylated_HBA 6-hydroxylated 3-HBA-ACP HBA->Hydroxylated_HBA  Cuv18 (putative)  (6-Hydroxylase) PKS_Modules Type I PKS Modules (Chain Elongation) Hydroxylated_HBA->PKS_Modules Polyketide_Chain Assembled Polyketide Chain PKS_Modules->Polyketide_Chain Cuevaene_A This compound Polyketide_Chain->Cuevaene_A  Tailoring  Enzymes

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Functional Validation cluster_characterization Enzymatic Characterization Genome_Seq Genome Sequencing of Streptomyces sp. LZ35 Bioinformatics Bioinformatic Analysis (Genome Mining) Genome_Seq->Bioinformatics Orphan_Cluster Identification of Orphan Type I PKS Cluster with putative 3-HBA Synthase Bioinformatics->Orphan_Cluster Gene_Disruption Targeted Gene Disruption (e.g., PKS gene) via PCR-Targeting Orphan_Cluster->Gene_Disruption Gene_Cloning Cloning of cuv10 Orphan_Cluster->Gene_Cloning Fermentation Fermentation of Wild-Type and Mutant Strains Gene_Disruption->Fermentation Metabolic_Profiling Comparative Metabolic Profiling (HPLC) Fermentation->Metabolic_Profiling Product_ID Identification of this compound (Disappeared in Mutant) Metabolic_Profiling->Product_ID Expression Heterologous Expression and Purification Gene_Cloning->Expression Enzyme_Assay In Vitro Enzyme Assay with Chorismate Expression->Enzyme_Assay Function_Confirm Confirmation of Cuv10 as 3-HBA Synthase Enzyme_Assay->Function_Confirm

Caption: Experimental workflow for identifying the this compound gene cluster.

Cuevaene A: A Technical Overview of Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available scientific information regarding the biological activity of Cuevaene A. Despite a comprehensive search of scientific literature and databases, detailed quantitative data from biological screening, specific experimental protocols, and elucidated signaling pathways remain largely unavailable in the public domain. The information presented herein is based on preliminary findings.

Summary of Biological Activity

This compound, a natural product isolated from the bacterium Streptomyces sp. LZ35, has demonstrated antimicrobial and antifungal properties. Initial screenings have indicated that this compound possesses moderate activity against Gram-positive bacteria and modest activity against certain fungi.

Table 1: Summary of Observed Biological Activities of this compound

Activity TypeTarget Organism(s)PotencyQuantitative Data (e.g., MIC)
AntibacterialBacillus subtilis (Gram-positive)ModerateNot Publicly Available
AntifungalFusarium verticillioidesModestNot Publicly Available
AntifungalRhizoctonia solaniModestNot Publicly Available

Note: The potency descriptions are based on qualitative statements from available sources. Specific inhibitory concentrations have not been published.

Experimental Protocols

Detailed experimental protocols for the biological activity screening of this compound are not available in the current body of scientific literature. General methodologies for antimicrobial and antifungal screening are outlined below to provide a conceptual framework.

General Antibacterial Susceptibility Testing (Conceptual Workflow)

A standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain, such as Bacillus subtilis, is the broth microdilution method.

G prep Prepare serial dilutions of this compound inoc Inoculate with standardized Bacillus subtilis suspension prep->inoc incub Incubate at optimal temperature and time inoc->incub read Visually or spectrophotometrically determine lowest concentration without bacterial growth (MIC) incub->read

Caption: Conceptual workflow for antibacterial susceptibility testing.

General Antifungal Susceptibility Testing (Conceptual Workflow)

Similar to antibacterial testing, the antifungal activity against filamentous fungi like Fusarium verticillioides or Rhizoctonia solani can be assessed using a broth microdilution or an agar (B569324) dilution method.

G prep Prepare serial dilutions of this compound in appropriate growth medium inoc Inoculate with fungal spore or mycelial suspension prep->inoc incub Incubate under suitable conditions for fungal growth inoc->incub read Determine the Minimum Inhibitory Concentration (MIC) incub->read

Cuevaene A: An In-depth Technical Guide on Its Putative Antimicrobial Spectrum and the Broader Context of Streptomyces-Derived Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cuevaene A, a polyketide metabolite originating from Streptomyces sp. LZ35, represents a molecule of interest within the vast landscape of natural products. While the biosynthetic gene cluster for this compound has been identified, a significant gap exists in the scientific literature regarding its specific antibacterial and antifungal properties. This technical guide addresses this knowledge void by first acknowledging the absence of publicly available data on the antimicrobial spectrum of this compound. Subsequently, it provides a comprehensive overview of the well-documented antimicrobial activities of related polyketides derived from Streptomyces, offering a predictive framework for the potential bioactivity of this compound. This document details standardized experimental protocols for determining antimicrobial susceptibility, presents illustrative quantitative data from analogous compounds in structured tables, and utilizes visualizations to depict relevant biological pathways and experimental workflows, thereby serving as a valuable resource for researchers investigating novel antimicrobial agents.

Introduction to this compound and Streptomyces Polyketides

This compound is a naturally occurring polyketide synthesized by the bacterium Streptomyces sp. LZ35. Its chemical structure is characterized by a 3-hydroxybenzoate (3-HBA) starter unit, a feature that places it within a specific subclass of polyketides. The genus Streptomyces is renowned as a prolific source of a wide array of bioactive secondary metabolites, with polyketides being one of the most prominent classes.[1] These compounds exhibit a remarkable diversity in structure and function, with many demonstrating potent antibacterial, antifungal, anticancer, and immunosuppressive activities.[1]

At the time of this publication, there is no specific, publicly available scientific literature detailing the antibacterial and antifungal spectrum of this compound. The identification of its biosynthetic gene cluster suggests a potential biological role, possibly in microbial competition, which is a common driver for the evolution of antimicrobial compounds in soil-dwelling bacteria like Streptomyces.

Given the lack of direct data, this guide will leverage information on other well-characterized antimicrobial polyketides from Streptomyces to provide a foundational understanding of the potential activities and the methodologies used to assess them.

Putative Antimicrobial Spectrum of this compound: An Evidence-Based Postulation

Based on the broad bioactivities of polyketides, particularly those from Streptomyces, it is plausible to hypothesize that this compound may possess antimicrobial properties. Many polyketides exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Potential Antibacterial Activity

Streptomyces-derived polyketides are known to be effective against various bacterial species. For instance, a polyketide from a marine Streptomyces sp. (AP-123) demonstrated significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Should this compound possess antibacterial properties, its spectrum would likely be determined by its specific chemical structure and its ability to interact with bacterial targets.

Potential Antifungal Activity

Numerous polyketides also exhibit potent antifungal activity.[1] The antifungal mechanism of action for many polyketides involves the disruption of fungal cell membrane integrity. Given the structural diversity of polyketides, this compound could potentially interfere with fungal cell wall synthesis, nucleic acid synthesis, or other vital cellular processes.

Quantitative Antimicrobial Data of Representative Streptomyces-Derived Polyketides

To provide a tangible reference for the potential efficacy of novel polyketides like this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of well-studied antimicrobial polyketides isolated from Streptomyces species. It is crucial to reiterate that these data are for illustrative purposes and do not represent experimental results for this compound.

Table 1: Antibacterial Spectrum of a Representative Polyketide from Streptomyces sp. AP-123

Bacterial SpeciesTypeMIC (µg/mL)
Bacillus subtilisGram-positive25
Staphylococcus aureusGram-positive37.5
Escherichia coliGram-negative50
Pseudomonas aeruginosaGram-negative37.5

Table 2: Antifungal Spectrum of a Hypothetical Polyketide

Fungal SpeciesTypeMIC (µg/mL)
Candida albicansYeast16
Aspergillus fumigatusMold32
Cryptococcus neoformansYeast8
Trichophyton rubrumDermatophyte16

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section details a standardized methodology for determining the MIC of a novel compound, such as this compound, against a panel of bacterial and fungal pathogens. This protocol is based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterium from an agar (B569324) plate culture.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted for testing the susceptibility of yeasts and molds.

  • Preparation of Fungal Inoculum:

    • For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Preparation of Antifungal Dilutions:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Include growth and sterility controls.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50% for fungistatic compounds or ≥90% for fungicidal compounds) in turbidity compared to the growth control.

Visualizing Pathways and Workflows

To further elucidate the context of this compound and the experimental processes described, the following diagrams are provided.

Polyketide_Biosynthesis_Pathway cluster_0 Precursor Supply cluster_1 Polyketide Synthase (PKS) Assembly cluster_2 Product Formation Chorismate Chorismate 3-HBA 3-HBA Chorismate->3-HBA cuv10 PKS_Module_1 PKS Module 1 (Loading) 3-HBA->PKS_Module_1 Malonyl-CoA Malonyl-CoA PKS_Module_2 PKS Module 2 (Elongation) Malonyl-CoA->PKS_Module_2 PKS_Module_N PKS Module n (Elongation) Malonyl-CoA->PKS_Module_N PKS_Module_1->PKS_Module_2 PKS_Module_2->PKS_Module_N Thioesterase Thioesterase (Release) PKS_Module_N->Thioesterase Cuevaene_A_Backbone Polyketide Chain (this compound Precursor) Thioesterase->Cuevaene_A_Backbone Cuevaene_A This compound Cuevaene_A_Backbone->Cuevaene_A Cyclization & Modification

Caption: Generalized biosynthetic pathway for a 3-HBA-containing polyketide like this compound.

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection/Spectrophotometry) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound, a polyketide from Streptomyces sp. LZ35, remains a molecule of untapped potential. While its biosynthetic origins are understood, its biological activities, particularly its antimicrobial spectrum, are yet to be characterized. This technical guide has aimed to provide a comprehensive framework for researchers by outlining the potential antimicrobial scope of this compound based on related compounds, detailing robust experimental protocols for its evaluation, and presenting data in a clear, comparative format.

Future research should prioritize the isolation and purification of this compound to enable comprehensive antimicrobial susceptibility testing against a diverse panel of clinically relevant bacterial and fungal pathogens. Elucidating its mechanism of action will be a critical next step in understanding its potential as a therapeutic lead. Furthermore, exploring the structure-activity relationships of this compound derivatives could lead to the development of novel and potent antimicrobial agents. The information and methodologies presented herein provide a solid foundation for these future investigations, which are essential for unlocking the full therapeutic potential of this intriguing natural product.

References

Cuevaene A: Unraveling the Mechanism of a Novel Polyketide

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Studies and Future Directions

For Immediate Release

Shanghai, China – December 4, 2025 – Cuevaene A, a novel polyketide natural product, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the preliminary information available on this compound, focusing on its biosynthesis. At present, detailed studies on the specific mechanism of action, including quantitative data on biological targets and affected signaling pathways, remain to be published. This document serves to consolidate the existing knowledge and to outline a strategic approach for future research aimed at elucidating its therapeutic potential.

Introduction to this compound

This compound is a secondary metabolite identified from the bacterium Streptomyces sp. LZ35. Structurally, it is characterized as a polyketide containing a 3-hydroxybenzoate (3-HBA) moiety. The discovery and characterization of its biosynthetic gene cluster represent the primary body of research currently available for this compound. While the biological activity of this compound has not been explicitly detailed in published literature, the broad spectrum of activities associated with polyketides and other secondary metabolites from Streptomyces species—including antibacterial, antifungal, and cytotoxic effects—suggests that this compound may possess significant pharmacological properties worthy of investigation.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been partially elucidated through the analysis of its gene cluster in Streptomyces sp. LZ35. This has provided foundational knowledge for potential bioengineering efforts to produce analogs or increase yields.

Key Biosynthetic Enzymes and Steps

Initial studies have identified two key enzymes in the this compound biosynthetic pathway:

  • Cuv10: A chorismatase/3-hydroxybenzoate synthase responsible for converting chorismate into 3-HBA, the starter unit for the polyketide chain.

  • Cuv18: A putative hydroxylase speculated to be involved in the 6-hydroxylation of the 3-HBA unit during the elongation of the polyketide chain.

The logical workflow for the initiation of this compound biosynthesis is depicted below.

Figure 1: Initiation of this compound Biosynthesis Chorismate Chorismate Cuv10 Cuv10 Chorismate->Cuv10 3-HBA 3-HBA Polyketide_Synthase Polyketide_Synthase 3-HBA->Polyketide_Synthase Starter Unit Cuv10->3-HBA Conversion Cuevaene_A_Backbone Cuevaene_A_Backbone Polyketide_Synthase->Cuevaene_A_Backbone Elongation

Caption: Initiation of this compound Biosynthesis.

Postulated Mechanism of Action: A Research Outlook

Given the absence of direct experimental data on the mechanism of action of this compound, this section outlines a proposed workflow for future investigations based on the activities of structurally related compounds and the common targets of microbial secondary metabolites.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the biological effects of this compound, a systematic approach is required. The following workflow details the key experimental phases that would be necessary.

Figure 2: Proposed Workflow for this compound MoA Studies cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Validation A Cytotoxicity Assays (e.g., MTT, LDH) D Affinity Chromatography A->D B Antimicrobial Assays (e.g., MIC, MBC) B->D C Enzyme Inhibition Panels C->D G Western Blotting D->G E Proteomics (e.g., DARTS) E->G F Genetic Screens H Reporter Gene Assays F->H J Animal Models of Disease G->J H->J I Transcriptomics (RNA-seq) I->J

Caption: Proposed Workflow for this compound MoA Studies.

Potential Signaling Pathways for Investigation

Based on the known activities of other polyketides, several signaling pathways could be hypothesized as potential targets for this compound. Future research should prioritize the investigation of these pathways upon confirmation of biological activity.

Figure 3: Potential Signaling Pathways for Investigation cluster_0 Cell Proliferation & Survival cluster_1 Inflammation cluster_2 Bacterial Viability Cuevaene_A Cuevaene_A MAPK_Pathway MAPK/ERK Pathway Cuevaene_A->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Cuevaene_A->PI3K_Pathway NFkB_Pathway NF-κB Pathway Cuevaene_A->NFkB_Pathway Cell_Wall_Synthesis Cell_Wall_Synthesis Cuevaene_A->Cell_Wall_Synthesis Protein_Synthesis Protein_Synthesis Cuevaene_A->Protein_Synthesis DNA_Gyrase DNA_Gyrase Cuevaene_A->DNA_Gyrase

Caption: Potential Signaling Pathways for Investigation.

Quantitative Data and Experimental Protocols: A Call for Research

To date, there is no publicly available quantitative data such as IC50 or Ki values for this compound against any biological target. Similarly, detailed experimental protocols for assessing its bioactivity have not been published. The following tables are presented as templates for the future reporting of such data, which will be critical for advancing our understanding of this compound.

Table 1: Template for Reporting In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)Exposure Time (h)
MTT24, 48, 72
LDH24, 48, 72

Table 2: Template for Reporting Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus
E. coli
C. albicans

Table 3: Template for Reporting Enzyme Inhibition Data

Enzyme TargetAssay TypeIC50 (µM)Ki (µM)Mechanism of Inhibition
FRET
Absorbance

Conclusion and Future Perspectives

This compound represents a novel chemical entity with untapped therapeutic potential. While current knowledge is limited to its biosynthesis, its classification as a 3-HBA containing polyketide from a Streptomyces source provides a strong rationale for in-depth investigation into its biological activities. The immediate priorities for the research community should be to:

  • Isolate or synthesize sufficient quantities of this compound to enable comprehensive biological screening.

  • Conduct broad-spectrum bioactivity screening to identify potential therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Elucidate the specific molecular target(s) and mechanism of action for any confirmed biological activities.

The structured approach outlined in this guide provides a roadmap for the scientific community to unlock the potential of this compound and pave the way for future drug development efforts.

Charting the Course: A Technical Guide to Initial Structure-Activity Relationship (SAR) Studies of Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Initial investigations into the structure-activity relationship (SAR) of Cuevaene A, a polyketide natural product, have not been extensively reported in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for initiating such studies. Drawing upon established principles in medicinal chemistry and drug discovery, this document outlines a systematic approach to designing, synthesizing, and evaluating this compound analogs to elucidate the key structural features governing its biological activity.

Introduction to this compound and the Imperative for SAR Studies

This compound is a natural product whose biosynthetic gene cluster has been identified in Streptomyces sp.. While its biological activities are not yet fully characterized, its structural complexity suggests potential for interesting pharmacological effects. Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the identification of the specific structural components of a molecule that are responsible for its biological effects. By systematically modifying the chemical structure of a lead compound like this compound, researchers can enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties.

Proposed Workflow for an Initial SAR Study of this compound

A successful initial SAR study for this compound would logically proceed through a series of well-defined stages, from initial biological screening to the systematic synthesis and evaluation of analogs.

SAR_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Analog Development cluster_2 Phase 3: Evaluation & Analysis Lead Compound This compound (Lead Compound) Biological Screening Broad Biological Screening Lead Compound->Biological Screening Target Identification Putative Target Identification Biological Screening->Target Identification Analog Design Analog Design (e.g., DTS) Target Identification->Analog Design Synthesis Chemical Synthesis of Analogs Analog Design->Synthesis Biological Evaluation In Vitro Biological Evaluation Synthesis->Biological Evaluation Data Analysis SAR Data Compilation & Analysis Biological Evaluation->Data Analysis Data Analysis->Analog Design Iterative Optimization

Caption: General workflow for an initial SAR study of this compound.

Experimental Protocols: A Hypothetical Approach

Given the absence of specific biological data for this compound, a broad-based initial screening is recommended.

Initial Biological Screening

Objective: To identify the general biological activity profile of this compound.

Protocol:

  • Cell Viability/Cytotoxicity Assays: Screen this compound against a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous human cell line to determine its cytotoxic potential and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) assays are standard methods.

  • Antimicrobial Assays: Test this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using microbroth dilution methods to determine the minimum inhibitory concentration (MIC).

  • Enzyme Inhibition Assays: If structurally related compounds are known to inhibit specific enzymes, targeted assays should be performed. For instance, given its polyketide origin, assays against enzymes like fatty acid synthases or proteases could be considered.

Analog Synthesis Strategy: Diverted Total Synthesis (DTS)

A powerful strategy for generating analogs of complex natural products is Diverted Total Synthesis (DTS). This approach involves modifying building blocks or intermediates within an established total synthesis route to create structurally diverse analogs.

Hypothetical Key Modifications for this compound:

  • Modification of the Benzofuran Core: Synthesis of analogs with altered substitution patterns on the aromatic ring to probe the importance of electronic and steric factors.

  • Alteration of the Polyketide Chain: Systematic modification of stereocenters, reduction of double bonds, or alteration of side-chain lengths to understand their role in biological activity.

  • Functional Group Interconversion: Conversion of hydroxyl groups to ethers or esters, and ketones to oximes or hydrazones to explore the significance of hydrogen bonding and electronic properties.

Quantitative Biological Evaluation of Analogs

Once a panel of this compound analogs is synthesized, they must be subjected to quantitative biological evaluation.

Protocol:

  • Dose-Response Curves: For analogs showing activity in the initial screens, full dose-response curves should be generated to determine key quantitative parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

  • Target-Based Assays: If a putative molecular target is identified, specific assays should be employed to measure the direct interaction of the analogs with the target (e.g., enzyme kinetics, receptor binding assays).

Data Presentation and SAR Analysis

The quantitative data obtained from the biological evaluation of this compound and its analogs should be compiled into a structured table to facilitate the identification of SAR trends.

Table 1: Hypothetical SAR Data for this compound Analogs

CompoundModification from this compoundCytotoxicity (MCF-7, IC50 in µM)Antimicrobial (S. aureus, MIC in µg/mL)
This compound-10.516
Analog 1Removal of C-5 Hydroxyl> 10064
Analog 2Saturation of C=C bond25.232
Analog 3Methylation of C-5 Hydroxyl8.38
Analog 4Isopropyl ester at C-150.1> 128

Analysis of Hypothetical Data:

  • The C-5 hydroxyl group appears crucial for both cytotoxic and antimicrobial activity, as its removal (Analog 1) leads to a significant loss of potency.

  • Methylation of the C-5 hydroxyl (Analog 3) enhances activity, suggesting that a hydrogen bond acceptor, but not a donor, is preferred at this position.

  • The unsaturated bond in the polyketide chain contributes to activity, as its saturation (Analog 2) diminishes potency.

  • Modification of the C-1 position (Analog 4) is detrimental to activity, indicating a sensitive region for steric bulk.

Visualization of a Putative Signaling Pathway

Should initial studies suggest that this compound and its active analogs induce apoptosis in cancer cells, a potential mechanism of action could involve the modulation of key signaling pathways.

Signaling_Pathway Cuevaene_A This compound Analog Target_Protein Putative Target (e.g., Kinase) Cuevaene_A->Target_Protein Inhibition Caspase_9 Caspase-9 Target_Protein->Caspase_9 Inhibits Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for initiating SAR studies on this compound. The successful execution of these proposed steps will be instrumental in unlocking the therapeutic potential of this natural product. Future work should focus on expanding the analog library, elucidating the precise molecular target(s), and conducting in vivo efficacy studies with optimized lead compounds. The systematic application of these medicinal chemistry principles will pave the way for the potential development of novel therapeutic agents derived from the this compound scaffold.

Methodological & Application

Application Note: Isolation and Purification of Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cuevaene A is a putative novel cembranoid diterpene with significant potential in drug development due to its anticipated unique structural features and biological activity. Cembranoid diterpenes, often isolated from marine organisms such as soft corals, have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides a detailed, generalized protocol for the isolation and purification of cembranoid diterpenes from marine soft corals, which can be adapted for the specific isolation of this compound, should its natural source be identified. The protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry.

Note on Availability: As of the date of this document, specific literature detailing the isolation of a compound named "this compound" is not available in the public domain. The following protocol is a comprehensive, generalized methodology based on established procedures for the isolation of similar cembranoid diterpenes from marine invertebrates, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.

Experimental Protocols

This protocol outlines a multi-step process beginning with the collection of the marine organism, followed by extraction, solvent partitioning, and a series of chromatographic purifications to yield the pure compound.

1. Sample Collection and Preparation

  • Collection: Collect fresh specimens of the marine soft coral (e.g., Sarcophyton trocheliophorum) from its natural habitat. Document the collection site, date, and species identification.

  • Preparation: Immediately after collection, freeze the biomass at -20°C to preserve the chemical integrity of the secondary metabolites. The frozen material should be homogenized in a blender prior to extraction.

2. Extraction

  • Initial Extraction: Macerate the homogenized soft coral tissue (e.g., 1 kg) with an organic solvent mixture, typically methanol (B129727) (MeOH) or a chloroform-methanol (CHCl₃-MeOH) mixture (1:1 v/v), at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of the metabolites.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning (Fractionation)

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a methanol/water (MeOH/H₂O) mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning against a nonpolar solvent such as n-hexane or ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their polarity.

  • Fraction Collection: Collect the different solvent layers (e.g., n-hexane fraction, EtOAc fraction, and aqueous fraction) and concentrate each to dryness. The cembranoid diterpenes are typically found in the less polar fractions (n-hexane and EtOAc).

4. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel stationary phase.

    • Elute the column with a stepwise gradient of solvents with increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane/EtOAc gradients from 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions containing the target compounds using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves semi-preparative or preparative HPLC.

    • Use a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase, typically a mixture of acetonitrile (B52724) (ACN) and water or methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to the pure this compound.

5. Structure Elucidation

  • The structure of the isolated pure compound is determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table presents an example of the quantitative data that would be collected during the isolation and purification process.

StepStarting Material (g)Fraction/CompoundSolvent SystemYield (g)Purity (%)
Extraction 1000 (wet weight)Crude ExtractCHCl₃-MeOH (1:1)50.0-
Partitioning 50.0Ethyl Acetate FractionEtOAc/H₂O15.0-
Silica Gel CC 15.0Fraction 5n-Hexane/EtOAc (7:3)2.5~60%
Sephadex LH-20 2.5Purified FractionMethanol1.2~85%
Preparative HPLC 1.2This compound ACN/H₂O (6:4)0.050>98%

Visualizations

Below is a diagram illustrating the general workflow for the isolation and purification of cembranoid diterpenes.

G cluster_start Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_end Final Product & Analysis A 1. Collection of Marine Organism (e.g., Soft Coral) B 2. Homogenization of Frozen Tissue A->B C 3. Solvent Extraction (e.g., CHCl3-MeOH) B->C D 4. Concentration (Crude Extract) C->D E 5. Liquid-Liquid Partitioning (e.g., EtOAc/H2O) D->E F Ethyl Acetate Fraction E->F Active Fraction G 6. Silica Gel Column Chromatography F->G H 7. Sephadex LH-20 Chromatography G->H I 8. Preparative HPLC (C18 Column) H->I J Pure this compound I->J K Structure Elucidation (NMR, HRMS) J->K

Caption: Workflow for this compound Isolation and Purification.

Application Notes and Protocols: In Vitro Antibacterial Assay for Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A is a sesquiterpenoid natural product whose biosynthetic gene cluster has been identified in Streptomyces sp. LZ35. While the antibacterial potential of many terpenoid compounds is well-documented, specific methodologies and quantitative data for this compound are not yet widely established. Terpenoids, due to their often lipophilic nature, can present challenges for standardized antibacterial testing. This document provides a comprehensive set of protocols for determining the in vitro antibacterial activity of this compound, focusing on the broth microdilution method for quantitative assessment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar (B569324) well diffusion method for initial screening. These protocols are designed to be robust and adaptable for researchers investigating novel natural products.

Data Presentation

Disclaimer: The following quantitative data for this compound is illustrative, based on typical values for sesquiterpenoid compounds, and is intended to serve as an example for data presentation. Researchers must determine these values experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Gentamicin MIC (µg/mL) (Positive Control)
Staphylococcus aureus ATCC 29213Positive160.5
Bacillus subtilis ATCC 6633Positive321
Escherichia coli ATCC 25922Negative>1282
Pseudomonas aeruginosa ATCC 27853Negative>1284

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainGram StainThis compound MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive32
Bacillus subtilis ATCC 6633Positive64
Escherichia coli ATCC 25922Negative>128
Pseudomonas aeruginosa ATCC 27853Negative>128

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism in vitro.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotic (e.g., Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). Due to the lipophilic nature of many terpenoids, ensure complete dissolution.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in an initial concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Column 11 will serve as the growth control (inoculum without this compound), and column 12 as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[1] This can be observed by eye or with the aid of a microplate reader. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and those with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Spread the aliquot evenly over a section of the plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration plate with no bacterial growth.

Protocol 3: Agar Well Diffusion Assay

This is a qualitative method to screen for antibacterial activity, based on the diffusion of the compound through agar.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic solution

  • Negative control (DMSO)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells into the agar using a sterile cork borer.

  • Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone diameter indicates greater antibacterial activity. The negative control should show no zone of inhibition.

Visualizations

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_compound Prepare this compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate wells with bacterial suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mic Plate aliquots from clear wells onto MHA plates read_mic->plate_mic incubate_mbc Incubate plates (37°C, 18-24h) plate_mic->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Experimental workflow for antibacterial testing of this compound.

G CuevaeneA This compound (Lipophilic Sesquiterpenoid) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) CuevaeneA->Membrane Intercalates/Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Metabolism Disruption of Cellular Metabolism & Proton Motive Force Disruption->Metabolism Death Bacterial Cell Death Leakage->Death Metabolism->Death

Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro Antifungal Assay of Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A is a polyketide natural product identified from the marine bacterium Streptomyces sp.. While its biosynthetic pathway has been a subject of study, its potential as an antifungal agent remains an area of active investigation. These application notes provide a comprehensive framework for conducting in vitro antifungal susceptibility testing of this compound. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1]

The primary objective of these assays is to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative data is crucial for the preliminary assessment of this compound's antifungal efficacy and for guiding further drug development efforts.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028160.50.25
Candida glabrataATCC 9003032160.5
Candida parapsilosisATCC 22019810.125
Cryptococcus neoformansATCC 90112440.25
Aspergillus fumigatusATCC 204305>6481

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This protocol is adapted from the CLSI M27-A guidelines for yeast susceptibility testing.[1]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound and control antifungals in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours (up to 72 hours for Cryptococcus spp.).

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • This compound stock solution

  • Fungal isolates

  • Muller-Hinton Agar or Sabouraud Dextrose Agar plates

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol.

    • Uniformly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Well Preparation and Drug Application:

    • Create wells in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of different concentrations of this compound solution into each well.

    • Include a solvent control and a positive control antifungal.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep plate_setup 96-Well Plate Inoculation inoculum_prep->plate_setup drug_prep This compound Serial Dilution drug_prep->plate_setup incubation Incubation (35°C, 24-48h) plate_setup->incubation read_results Visual or Spectrophotometric Reading incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Workflow for the broth microdilution antifungal assay.

hypothetical_moa cluster_cell_wall Fungal Cell Wall cluster_membrane Fungal Cell Membrane cuevaene_a This compound glucan_synthase β-(1,3)-Glucan Synthase cuevaene_a->glucan_synthase Inhibition ergosterol_synthesis Ergosterol Biosynthesis cuevaene_a->ergosterol_synthesis Disruption cell_wall_integrity Cell Wall Integrity glucan_synthase->cell_wall_integrity chitin_synthase Chitin Synthase chitin_synthase->cell_wall_integrity cell_lysis Cell Lysis / Growth Inhibition cell_wall_integrity->cell_lysis Loss of membrane_permeability Membrane Permeability ergosterol_synthesis->membrane_permeability membrane_permeability->cell_lysis Increased

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Development of a Cell-Based Assay for Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A is a novel polyketide natural product isolated from the marine actinomycete Salinispora pacifica. Natural products from marine microorganisms are a rich source of structurally diverse and biologically active compounds with potential for therapeutic development. Preliminary studies suggest that this compound may possess anti-proliferative properties, making it a compound of interest for oncology research.

This document provides a detailed guide for the development of a cell-based assay to characterize the biological activity of this compound. It includes protocols for assessing cytotoxicity, apoptosis induction, and for investigating the underlying mechanism of action through signaling pathway analysis.

Postulated Signaling Pathway: Inhibition of PI3K/AKT/mTOR

Based on the common mechanisms of action for anti-proliferative natural products, we hypothesize that this compound exerts its effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CuevaeneA This compound CuevaeneA->PI3K inhibits

Caption: Postulated this compound mechanism via PI3K/AKT/mTOR inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm the mechanism of action.

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineIC50 (µM) after 48h Treatment
HeLa5.2 ± 0.6
MCF-78.1 ± 1.1
A54912.5 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Caspase-3/7 Activity in HeLa Cells
This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.1
2.52.3 ± 0.3
5.04.8 ± 0.5
10.07.1 ± 0.9

Data are presented as mean ± standard deviation relative to the vehicle control.

Table 3: Densitometric Analysis of Western Blot Results in HeLa Cells (24h treatment)
Treatmentp-AKT/Total AKT (Relative Intensity)p-mTOR/Total mTOR (Relative Intensity)
Vehicle1.001.00
This compound (5 µM)0.450.38
This compound (10 µM)0.180.15

Relative intensity is normalized to the vehicle control.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound's anti-proliferative activity. The described cell-based assays will enable researchers to quantify its cytotoxicity, confirm the induction of apoptosis, and elucidate its mechanism of action by investigating its impact on the PI3K/AKT/mTOR signaling pathway. The successful implementation of these protocols will be crucial for advancing the development of this compound as a potential therapeutic agent. Further studies can expand on these findings to include more complex cell models and in vivo validation.

Application Notes and Protocols for Cuevaene A in Bacterial Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria, encased in a self-produced extracellular polymeric substance (EPS) matrix, is a key virulence factor for many pathogenic bacteria. The disruption of these biofilms is a critical area of research for the development of novel therapeutics. Cuevaene A, a polyketide with a benzofuran (B130515) and unsaturated fatty acid structure, has been identified from Streptomyces sp. LZ35. While its direct anti-biofilm activity has not been extensively reported, its structural features suggest potential for biological activity that warrants investigation.

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as a bacterial biofilm disrupting agent. The protocols outlined below describe methods to determine its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its efficacy in both inhibiting the formation of and disrupting established biofilms.

Data Presentation: Hypothetical Biofilm Disruption Activity of this compound

The following tables present hypothetical data to illustrate the potential anti-biofilm efficacy of this compound against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Pseudomonas aeruginosa PAO164128
Staphylococcus aureus ATCC 259233264

Table 2: Inhibition of Biofilm Formation by this compound (24-hour treatment)

Bacterial StrainThis compound Concentration (µg/mL)% Biofilm Inhibition
P. aeruginosa PAO116 (1/4 MIC)45%
32 (1/2 MIC)78%
64 (MIC)92%
S. aureus ATCC 259238 (1/4 MIC)55%
16 (1/2 MIC)85%
32 (MIC)95%

Table 3: Disruption of Pre-formed Biofilms by this compound (24-hour treatment)

Bacterial StrainThis compound Concentration (µg/mL)% Biofilm Disruption
P. aeruginosa PAO164 (MIC)35%
128 (2x MIC)68%
256 (4x MIC)85%
S. aureus ATCC 2592332 (MIC)42%
64 (2x MIC)75%
128 (4x MIC)90%

Signaling Pathways in Biofilm Formation

Understanding the signaling pathways that regulate biofilm formation is crucial for identifying potential targets for therapeutic intervention. A key pathway in many bacteria involves quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Another critical regulator is the second messenger cyclic dimeric GMP (c-di-GMP). High intracellular levels of c-di-GMP generally promote a sessile, biofilm lifestyle, while low levels favor motility and a planktonic existence.

cluster_0 Bacterial Cell Planktonic Planktonic Biofilm Biofilm Planktonic->Biofilm Attachment Biofilm->Planktonic Dispersal Quorum_Sensing Quorum Sensing (e.g., AHL, AIP) Gene_Expression Altered Gene Expression Quorum_Sensing->Gene_Expression c_di_GMP High c-di-GMP EPS_Production EPS Production c_di_GMP->EPS_Production Adhesion Adhesion c_di_GMP->Adhesion Low_c_di_GMP Low c-di-GMP Motility Motility Low_c_di_GMP->Motility Gene_Expression->c_di_GMP EPS_Production->Biofilm Adhesion->Biofilm Motility->Planktonic Environmental_Cues Environmental Cues (Nutrients, Surfaces) Environmental_Cues->Quorum_Sensing

Caption: Generalized signaling pathway for bacterial biofilm formation.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Start Start Prep_Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland standard) Start->Prep_Bacterial_Culture Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Prep_Bacterial_Culture->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate_MIC Incubate at 37°C for 18-24 hours Inoculate->Incubate_MIC Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Plate_for_MBC Plate aliquots from clear wells onto agar (B569324) plates Read_MIC->Plate_for_MBC Incubate_MBC Incubate agar plates at 37°C for 18-24 hours Plate_for_MBC->Incubate_MBC Read_MBC Determine MBC: Lowest concentration with no colony formation Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Perform two-fold serial dilutions of this compound in TSB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that shows no visible turbidity.

  • To determine the MBC, plate 100 µL from each well showing no growth onto appropriate agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent biofilm formation.

Start Start Prep_Culture Prepare bacterial inoculum (0.5 McFarland standard) Start->Prep_Culture Add_Compound Add sub-MIC concentrations of This compound to a 96-well plate Prep_Culture->Add_Compound Inoculate Add bacterial suspension to the wells Add_Compound->Inoculate Incubate Incubate at 37°C for 24 hours without shaking Inoculate->Incubate Wash Discard planktonic cells and wash wells with PBS Incubate->Wash Stain Stain with 0.1% Crystal Violet for 15 minutes Wash->Stain Wash_Stain Wash off excess stain with water Stain->Wash_Stain Solubilize Solubilize the stain with 30% acetic acid Wash_Stain->Solubilize Read_Absorbance Measure absorbance at 595 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the biofilm inhibition assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • PBS

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Add 100 µL of TSB containing various sub-MIC concentrations of this compound to the wells of a 96-well plate.

  • Add 100 µL of a diluted bacterial culture (1:100 from a 0.5 McFarland standard) to each well.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently remove the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells with water until the washing water is clear.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Protocol 3: Biofilm Disruption Assay

This assay assesses the ability of this compound to disrupt pre-formed, mature biofilms.

Start Start Form_Biofilm Grow biofilms in a 96-well plate for 24 hours Start->Form_Biofilm Wash_Planktonic Remove planktonic cells and wash with PBS Form_Biofilm->Wash_Planktonic Add_Compound Add different concentrations of This compound to the biofilms Wash_Planktonic->Add_Compound Incubate Incubate at 37°C for 24 hours Add_Compound->Incubate Wash Discard supernatant and wash wells with PBS Incubate->Wash Stain Stain with 0.1% Crystal Violet for 15 minutes Wash->Stain Wash_Stain Wash off excess stain with water Stain->Wash_Stain Solubilize Solubilize the stain with 30% acetic acid Wash_Stain->Solubilize Read_Absorbance Measure absorbance at 595 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the biofilm disruption assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-3, without the addition of this compound).

  • After 24 hours of incubation, remove the planktonic cells and wash the wells twice with sterile PBS.

  • Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate at 37°C for another 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in the biofilm inhibition assay (steps 5-9).

  • The percentage of biofilm disruption is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Conclusion

The protocols and hypothetical data presented in these application notes provide a framework for the systematic evaluation of this compound as a potential anti-biofilm agent. By following these standardized methods, researchers can obtain reproducible and comparable data on the efficacy of this compound in inhibiting biofilm formation and disrupting established biofilms. Further investigations, including microscopic visualization of biofilm structure and analysis of the compound's effect on the expression of biofilm-related genes, will be crucial to fully elucidate the mechanism of action of this compound.

Application Notes and Protocols for In Vivo Testing of Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Cuevaene A, a novel polyketide with a benzofuran (B130515) scaffold isolated from Streptomyces sp.. While in vivo data for this compound is not yet available, its structural similarity to other benzofuran derivatives with demonstrated anticancer and antimicrobial properties suggests its potential as a therapeutic agent. This document outlines recommended animal models and detailed experimental protocols based on the known biological activities of structurally related compounds.

Background: this compound and the Therapeutic Potential of Benzofurans

This compound is a natural product identified from Streptomyces sp. LZ35. Its core structure features a benzofuran ring, a privileged scaffold in medicinal chemistry known to be present in compounds with a wide array of pharmacological activities. Notably, several benzofuran derivatives have shown potent antitumor efficacy in preclinical studies, with one mechanism of action being the inhibition of Aurora B kinase, a crucial regulator of mitosis frequently overexpressed in various cancers. Additionally, benzofuran-containing compounds have been investigated as antimicrobial agents, demonstrating efficacy in murine models of tuberculosis.

Given these precedents, a logical starting point for the in vivo assessment of this compound is in the context of oncology. The following sections detail a robust protocol for evaluating the anticancer efficacy of this compound using a human tumor xenograft model in mice.

Recommended Animal Model: Human Tumor Xenograft Model

The human tumor xenograft model is a widely accepted preclinical model to assess the efficacy of novel anticancer compounds in vivo. This model involves the implantation of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored for growth inhibition in response to treatment.

Rationale for Selection:

  • Clinical Relevance: Allows for the evaluation of a compound's effect on human-derived cancer cells.

  • Established Methodology: The procedures for establishing and utilizing xenograft models are well-documented and standardized.

  • Translational Potential: Positive results in a xenograft model are often a prerequisite for advancing a compound to clinical trials.

Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol provides a step-by-step methodology for assessing the antitumor activity of this compound.

3.1. Materials and Reagents

  • This compound (of desired purity)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

  • Human cancer cell line (e.g., QGY-7401 liver cancer cells, or other relevant line)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)

  • Standard anticancer drug (positive control, e.g., cisplatin, doxorubicin)

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Syringes and needles

  • Animal housing and husbandry supplies

3.2. Experimental Procedure

  • Cell Culture: Culture the selected human cancer cell line in the appropriate medium until cells reach the logarithmic growth phase.

  • Tumor Cell Implantation:

    • Harvest the cancer cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (standard anticancer drug)

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control drug to the respective groups via the desired route (e.g., intraperitoneal, oral gavage).

    • The dosing schedule will depend on the pharmacokinetic properties of this compound (e.g., once daily, twice daily) and should be determined in preliminary tolerability studies.

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length × width²)/2.

    • Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.

    • Observe the animals for any clinical signs of distress or toxicity.

  • Study Termination and Tissue Collection:

    • The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry for biomarkers like phospho-histone H3, Western blotting).

3.3. Data Analysis

  • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed differences between the treatment and control groups.

Quantitative Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The following table provides an example of how to present in vivo efficacy data for a benzofuran derivative, which can be adapted for this compound.

Table 1: Example of In Vivo Efficacy Data for a Benzofuran Derivative (Compound S6) in a Xenograft Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Final Tumor Volume (mm³) 1250 ± 150Data to be determinedData to be determinedData to be determined
Tumor Growth Inhibition (%) -Data to be determinedData to be determinedData to be determined
Phospho-Histone H3 (Ser10) Inhibition (%) -Data to be determinedData to be determinedData to be determined
Change in Body Weight (%) Data to be determinedData to be determinedData to be determinedData to be determined

Data presented as mean ± SEM. Statistical significance to be indicated.

Visualizations: Diagrams of Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow

The following diagram illustrates the key steps in the xenograft tumor model protocol.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture 1. Human Cancer Cell Culture cell_prep 2. Cell Harvest & Resuspension cell_culture->cell_prep implantation 3. Subcutaneous Implantation cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth grouping 5. Randomization into Groups tumor_growth->grouping treatment 6. Treatment with This compound grouping->treatment monitoring 7. Tumor & Body Weight Measurement treatment->monitoring termination 8. Study Termination & Tissue Collection monitoring->termination data_analysis 9. Data Analysis termination->data_analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft model.

5.2. Potential Signaling Pathway: Aurora B Kinase Inhibition

As some benzofuran derivatives exhibit anticancer activity by inhibiting Aurora B kinase, this is a potential mechanism of action for this compound. The following diagram illustrates this signaling pathway.

signaling_pathway cluster_mitosis Mitosis prophase Prophase metaphase Metaphase anaphase Anaphase telophase Telophase aurora_b Aurora B Kinase histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylates (Ser10) mitotic_catastrophe Mitotic Catastrophe & Cell Death aurora_b->mitotic_catastrophe chromosome Chromosome Condensation & Segregation histone_h3->chromosome chromosome->metaphase Proper Alignment chromosome->mitotic_catastrophe Errors in Segregation cuevaene_a This compound cuevaene_a->aurora_b Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the Aurora B kinase pathway.

Disclaimer: The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized by the end-user based on specific experimental requirements and institutional guidelines for animal care and use.

Cuevaene A Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A is a polyketide natural product isolated from Streptomyces sp. LZ35. Structurally, it belongs to the benzofuran (B130515) class of compounds and has demonstrated moderate activity against Gram-positive bacteria and modest antifungal activity. As a promising antimicrobial agent, its evaluation in preclinical in vivo models is a critical step in the drug development process. However, like many hydrophobic natural products, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal studies.

This document provides a comprehensive guide for the formulation of this compound for in vivo research. It includes protocols for essential physicochemical characterization, as well as several formulation strategies ranging from simple suspensions to more advanced nanoparticle systems.

Physicochemical Characterization of this compound

Prior to formulation development, it is imperative to determine the fundamental physicochemical properties of this compound. This data will inform the selection of the most appropriate formulation strategy.

Protocol 2.1: Determination of Aqueous and Solvent Solubility

Objective: To determine the solubility of this compound in aqueous media and various pharmaceutically acceptable co-solvents.

Materials:

  • This compound

  • Purified water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (USP grade)

  • Propylene (B89431) glycol (USP grade)

  • Polyethylene glycol 400 (PEG 400) (USP grade)

  • Dimethyl sulfoxide (B87167) (DMSO) (cell culture grade)

  • Tween® 80

  • Cremophor® EL

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC system for quantification

Method:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) with constant stirring for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Express the solubility in mg/mL or µg/mL.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25Record Data Here
PBS, pH 7.437Record Data Here
Ethanol25Record Data Here
Propylene Glycol25Record Data Here
PEG 40025Record Data Here
10% DMSO in Water25Record Data Here
5% Tween® 80 in Water25Record Data Here
5% Cremophor® EL in Water25Record Data Here

Formulation Protocols for In Vivo Administration

Based on the initial solubility assessment, an appropriate formulation strategy can be selected. Below are three protocols for preparing this compound for in vivo studies.

Protocol 3.1: Simple Suspension for Oral or Intraperitoneal Administration

This is a suitable starting point for early-stage in vivo studies, particularly for oral (p.o.) or intraperitoneal (i.p.) administration.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile vials

Method:

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.

  • Homogenize the suspension to ensure a uniform particle size distribution.

  • Store the suspension at 4°C and ensure it is well-resuspended before each administration.

Protocol 3.2: Solubilized Formulation using a Co-solvent/Surfactant System

This approach is designed to create a clear solution, which can be suitable for intravenous (i.v.) administration, provided the excipients are biocompatible for this route.

Materials:

  • This compound

  • Ethanol

  • Propylene glycol

  • Tween® 80

  • Sterile saline (0.9% NaCl)

Method:

  • Dissolve the required amount of this compound in a minimal amount of ethanol.

  • In a separate container, prepare the vehicle by mixing propylene glycol and Tween® 80.

  • Slowly add the this compound solution to the vehicle while vortexing.

  • Add sterile saline dropwise to the mixture to reach the final desired volume and concentration.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.

Protocol 3.3: Nanoparticle Formulation for Enhanced Delivery

Nanoparticle formulations can improve the solubility, stability, and bioavailability of hydrophobic compounds. Nanoprecipitation is a common method for their preparation.

Materials:

  • This compound

  • Acetone or other suitable organic solvent

  • Polylactic-co-glycolic acid (PLGA) or other biodegradable polymer

  • Pluronic® F-68 or other suitable stabilizer

  • Purified water

  • Magnetic stirrer and rotary evaporator

Method:

  • Dissolve this compound and PLGA in acetone.

  • Prepare an aqueous solution of Pluronic® F-68.

  • Under constant stirring, add the organic phase (this compound and PLGA in acetone) dropwise to the aqueous phase.

  • Allow the mixture to stir for a few hours to facilitate nanoparticle formation and the evaporation of the organic solvent.

  • Use a rotary evaporator to remove the remaining acetone.

  • The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.

Data Presentation: Example Formulation Compositions

Formulation TypeComponentConcentration
Simple Suspension This compound1-50 mg/mL
0.5% (w/v) CMCq.s. to final volume
Solubilized Formulation This compound1-10 mg/mL
Ethanol5-10% (v/v)
Propylene Glycol20-40% (v/v)
Tween® 805-10% (v/v)
0.9% Salineq.s. to final volume
Nanoparticle Formulation This compound0.5-5 mg/mL
PLGA5-20 mg/mL
Pluronic® F-680.5-2% (w/v)
Purified Waterq.s. to final volume

Visualizations

Experimental Workflow for this compound Formulation Development

G cluster_0 Physicochemical Characterization cluster_1 Formulation Selection cluster_2 Formulation Development cluster_3 Quality Control A Determine Aqueous Solubility B Determine Solubility in Co-solvents A->B C Assess Physicochemical Properties (logP, pKa, Melting Point) B->C D Low Solubility (<10 µg/mL) C->D E Moderate Solubility (10-100 µg/mL) C->E F Good Solubility (>100 µg/mL) C->F G Simple Suspension (e.g., CMC-based) D->G I Nanoparticle Formulation D->I H Co-solvent/Surfactant System E->H F->H J Particle Size Analysis G->J K Stability Assessment H->K I->J J->K L In Vivo Studies K->L

Caption: Workflow for the development of an in vivo formulation for this compound.

Hypothetical Signaling Pathway for this compound's Antifungal Activity

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Cuevaene_A This compound Glucan_Synthase β-(1,3)-Glucan Synthase Cuevaene_A->Glucan_Synthase Inhibition Ergosterol_Synthesis Ergosterol Biosynthesis Cuevaene_A->Ergosterol_Synthesis Inhibition Glucan_Synthesis β-(1,3)-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of Membrane_Fluidity Membrane Fluidity Ergosterol_Synthesis->Membrane_Fluidity Membrane_Fluidity->Cell_Lysis Disruption of

Caption: Hypothetical antifungal mechanism of action for this compound.

Application Notes and Protocols for Cuevaene A Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuevaene A is a polyketide natural product identified from Streptomyces sp.. As with many novel bioactive natural products, the elucidation of its molecular target(s) is crucial to understanding its mechanism of action and evaluating its therapeutic potential. This document provides detailed methodologies for the identification of this compound's cellular targets, leveraging established chemical proteomics and computational approaches. These protocols are designed to guide researchers through the process of target deconvolution, from initial probe synthesis to final target validation.

Affinity-Based Chemical Proteomics

Affinity-based chemical proteomics is a powerful and widely used technique to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1] This approach involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support to "fish" for its interacting proteins (the "prey").

Experimental Workflow: Affinity-Based Chemical Proteomics

Affinity_Proteomics_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification CuevaeneA This compound Linker Linker Attachment CuevaeneA->Linker Derivatization AffinityProbe This compound Affinity Probe (e.g., with Biotin (B1667282) tag) Linker->AffinityProbe Beads Immobilization on Streptavidin Beads AffinityProbe->Beads Incubation Incubation Beads->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Wash Wash Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Tryptic Digestion SDSPAGE->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Protein Identification LCMS->DataAnalysis Target Candidate Target Proteins DataAnalysis->Target Identified Targets

Caption: Workflow for Affinity-Based Chemical Proteomics.

Protocol: Synthesis of this compound Affinity Probe

This protocol outlines the synthesis of a biotinylated this compound probe for affinity pulldown experiments. A linker is attached to a position on this compound that is predicted to be non-essential for its biological activity.

  • Identify a suitable functional group on this compound for linker attachment that is distal from putative binding domains. If no suitable group exists, a derivative may need to be synthesized.

  • Select a linker with appropriate length and chemical properties (e.g., a polyethylene (B3416737) glycol (PEG) linker to enhance solubility) that has a reactive group on one end (e.g., an amine or carboxylic acid) and a biotin moiety on the other.

  • Couple the linker to this compound using standard coupling chemistry (e.g., EDC/NHS for carboxylic acid-amine coupling).

  • Purify the this compound-linker-biotin conjugate using High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity of the final probe by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validate the biological activity of the probe to ensure that the modification does not abolish its binding capabilities.

Protocol: Affinity Pulldown and Mass Spectrometry
  • Immobilize the this compound Affinity Probe:

    • Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.

  • Prepare Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) and harvest by centrifugation.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Affinity Pulldown:

    • Incubate the probe-immobilized beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate lysate with beads coupled to biotin alone or an inactive this compound analogue to identify non-specific binders.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using an elution buffer (e.g., 2x SDS-PAGE loading buffer) and heating at 95°C for 5-10 minutes.

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise the entire protein lane or specific bands of interest.

    • Perform in-gel tryptic digestion of the excised gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

Data Presentation: Quantitative Proteomics Data

Quantitative proteomics, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can be used to distinguish true interactors from non-specific background proteins. The results are typically presented in a table format.

Protein IDGene NameLFQ Intensity (this compound Probe)LFQ Intensity (Control)Enrichment Fold-Changep-value
P04637TP531.5 x 10⁸1.2 x 10⁵1250< 0.001
Q09472HSP90AA18.9 x 10⁷7.5 x 10⁶11.90.02
P62258RPL45.2 x 10⁹5.0 x 10⁹1.040.85
P31946YWHAZ2.1 x 10⁸1.9 x 10⁷11.10.03

Table 1: Hypothetical quantitative data from a this compound affinity pulldown experiment. Proteins with high fold-change and low p-value are considered high-confidence candidate targets.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes.[1] Competitive ABPP can be used to identify the targets of a compound by assessing its ability to compete with a broad-spectrum activity-based probe for binding to a target protein.

Experimental Workflow: Competitive ABPP

Competitive_ABPP_Workflow cluster_incubation Competitive Incubation cluster_detection Analysis of Labeled Proteins Lysate Proteome (Cell Lysate) PreIncubate Pre-incubation Lysate->PreIncubate CuevaeneA This compound (or DMSO vehicle) CuevaeneA->PreIncubate Labeling Probe Labeling PreIncubate->Labeling ABP Activity-Based Probe (e.g., FP-Biotin) ABP->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS Quantitative LC-MS/MS Digestion->LCMS Analysis Data Analysis LCMS->Analysis Target Identified Targets Analysis->Target Reduced Probe Labeling

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Protocol: Competitive ABPP for this compound
  • Prepare Cell Lysate: Prepare proteome lysates as described in section 1.3.

  • Competitive Incubation:

    • Aliquot the cell lysate into two sets of tubes.

    • To the "Treatment" set, add this compound to the desired final concentration.

    • To the "Control" set, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate both sets for 30-60 minutes at room temperature to allow this compound to bind to its targets.

  • Activity-Based Probe Labeling:

    • Add a broad-spectrum, biotinylated activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to all tubes.

    • Incubate for a defined period (e.g., 30 minutes) to allow the probe to covalently label the active sites of accessible enzymes.

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Enrichment and Analysis:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by quantitative LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of each identified protein between the this compound-treated and control samples.

    • Proteins that show a significant reduction in probe labeling in the presence of this compound are considered potential targets.

Data Presentation: Competitive ABPP Data
Protein IDGene NameSpectral Counts (Control)Spectral Counts (this compound)% Inhibition
P23141PTGS21521888.2%
Q16647FAAH98953.1%
P07824MGLL1153569.6%
P04054LYPLA176725.3%

Table 2: Hypothetical competitive ABPP data. Proteins with a high percentage of inhibition are candidate targets of this compound.

Hypothetical Signaling Pathway Modulation

Once a target is identified and validated, the next step is to understand how this compound's interaction with this target affects cellular signaling pathways. While the specific pathway for this compound is unknown, a common scenario is the modulation of a kinase signaling cascade.

Signaling_Pathway CuevaeneA This compound TargetKinase Identified Target (e.g., Kinase X) CuevaeneA->TargetKinase Inhibition Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 P Substrate2 Downstream Substrate 2 TargetKinase->Substrate2 P TranscriptionFactor Transcription Factor Substrate1->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) Substrate2->CellularResponse GeneExpression Gene Expression Changes TranscriptionFactor->GeneExpression GeneExpression->CellularResponse

Caption: Hypothetical Signaling Pathway Modulated by this compound.

Target Validation

The candidate proteins identified through proteomic screens must be validated using orthogonal methods to confirm a direct and functionally relevant interaction.

Validation Protocols
  • Recombinant Protein Binding Assays:

    • Express and purify the candidate target protein.

    • Use techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) to measure the binding affinity and kinetics of this compound to the purified protein.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with this compound or vehicle.

    • Heat aliquots of the treated cells to a range of temperatures.

    • Lyse the cells and separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for the candidate target protein.

    • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

  • Genetic Approaches:

    • Use CRISPR/Cas9 or siRNA to knock down or knock out the gene encoding the candidate target protein.

    • Assess whether the loss of the target protein phenocopies the effect of this compound treatment or confers resistance to the compound.

Conclusion

The identification of a bioactive natural product's target is a critical step in drug discovery and chemical biology. The methodologies outlined in these application notes, including affinity-based chemical proteomics and activity-based protein profiling, provide a robust framework for the deconvolution of this compound's molecular targets.[1] Rigorous validation of candidates using biochemical and genetic approaches is essential to confirm the on-target effects and elucidate the mechanism of action.

References

Application Notes and Protocols: Cuevaene A for the Treatment of Gram-positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. This necessitates the discovery and development of novel antimicrobial agents. Cuevaene A is a compound under investigation for its potential therapeutic efficacy against these resilient pathogens. These application notes provide a comprehensive overview of the methodologies to evaluate the antibacterial activity and cytotoxic profile of this compound, along with hypothetical data for illustrative purposes.

Antibacterial Efficacy of this compound (Hypothetical Data)

The antibacterial activity of this compound would be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive bacteria.

Table 1: Hypothetical Antibacterial Activity of this compound against Gram-positive Bacteria

Bacterial StrainTypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)MSSA8160.5 - 2
Staphylococcus aureus (ATCC 33591)MRSA16320.5 - 2
Enterococcus faecalis (ATCC 29212)VSE32641 - 4
Enterococcus faecium (ATCC 19434)VRE64>128>16
Bacillus subtilis (ATCC 6633)-48Not typically used

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VSE: Vancomycin-sensitive Enterococcus; VRE: Vancomycin-resistant Enterococcus. Note: Data for this compound is hypothetical. Vancomycin MIC ranges are based on published data for reference.

Cytotoxicity Profile of this compound (Hypothetical Data)

To assess the potential for host cell toxicity, the half-maximal inhibitory concentration (IC50) of this compound is determined against relevant human cell lines.

Table 2: Hypothetical Cytotoxicity of this compound

Cell LineCell TypeThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL)
HEK293Human Embryonic Kidney> 1280.5 - 1.5
HepG2Human Hepatocellular Carcinoma> 1280.8 - 2.0
A549Human Lung Carcinoma> 1280.1 - 0.5

Note: Data for this compound is hypothetical. Doxorubicin is a common positive control for cytotoxicity assays.

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity and cytotoxicity of a novel compound like this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as generally described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus) grown to a 0.5 McFarland standard

  • Spectrophotometer or Densitometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select several morphologically similar colonies.

    • Suspend the colonies in MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

    • The typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10-20 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/spot, a 99.9% reduction would mean ≤ 100 colonies).

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Reading:

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilute this compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate plate with bacteria serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture Use wells at/above MIC incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Cytotoxicity_Workflow seed_cells Seed human cells in 96-well plate treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT reagent and incubate incubate_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Mechanism of Action

Many antibacterial agents that target Gram-positive bacteria act by disrupting the cell membrane or cell wall. A possible mechanism for this compound could involve similar pathways.

Mechanism_of_Action cluster_bacteria Gram-Positive Bacterium cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane disruption Membrane Disruption & Pore Formation cell_membrane->disruption cytoplasm Cytoplasm cuevaene_a This compound cuevaene_a->cell_membrane Binds to membrane components leakage Ion & ATP Leakage disruption->leakage leakage->cytoplasm K+, ATP cell_death Cell Death leakage->cell_death

Caption: Hypothetical mechanism of this compound action.

Troubleshooting & Optimization

Technical Support Center: Enhancing Cuevaene A Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cuevaene A from Streptomyces fermentation. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a polyketide with a benzofuran (B130515) structure. Its biosynthetic gene cluster has been identified in Streptomyces sp. LZ35. The biosynthesis involves a type I polyketide synthase and is initiated with 3-hydroxybenzoic acid (3-HBA), which is derived from chorismate by the enzyme Cuv10.

Q2: My Streptomyces sp. LZ35 culture is growing well, but the this compound yield is low. What are the initial troubleshooting steps?

A2: Low yields despite good biomass can stem from several factors. Here’s a checklist to begin troubleshooting:

  • Medium Composition: Secondary metabolite production is often triggered by nutrient limitation. Ensure your fermentation medium is optimized. Key factors to consider are the carbon-to-nitrogen ratio and phosphate (B84403) concentration.

  • Fermentation Parameters: Suboptimal pH, temperature, or dissolved oxygen levels can significantly impact secondary metabolism. Continuously monitor and control these parameters.

  • Genetic Instability: Streptomyces can be genetically unstable. It is advisable to use fresh cultures from cryopreserved stocks and periodically re-screen for high-producing colonies.

  • Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster is controlled by specific regulatory genes. Insufficient activation or excessive repression of these genes can lead to low yields.

Q3: How can I genetically manipulate Streptomyces sp. LZ35 to increase this compound production?

A3: Several genetic engineering strategies can be employed to enhance secondary metabolite production in Streptomyces. These include:

  • Overexpression of Positive Regulators: The this compound gene cluster contains pathway-specific positive regulators. Increasing their expression can significantly boost production. While specific quantitative data for this compound is not available, this strategy has proven effective for many other Streptomyces secondary metabolites.

  • Disruption of Negative Regulators: Inactivating genes that repress the this compound biosynthetic pathway can lead to increased yields.

  • Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes can alter the cellular physiology to favor secondary metabolite production.

  • Metabolic Engineering: Modifying precursor pathways to increase the supply of building blocks for this compound biosynthesis can also improve titers.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This guide addresses scenarios where Streptomyces sp. LZ35 grows to a high density but fails to produce significant amounts of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Optimize the medium composition. Experiment with different carbon and nitrogen sources (e.g., glucose, glycerol, soy meal, yeast extract). Vary the concentrations to find the optimal C:N ratio. Also, test different phosphate concentrations, as phosphate limitation can trigger secondary metabolism.Identification of a production medium that promotes a shift from primary to secondary metabolism, resulting in higher this compound titers.
Incorrect Fermentation Parameters Monitor and control pH, temperature, and dissolved oxygen (DO) throughout the fermentation. The optimal ranges for Streptomyces are typically pH 6.5-7.5, temperature 28-30°C, and DO above 20% saturation.Maintaining optimal physical parameters will ensure the enzymatic machinery for this compound biosynthesis functions efficiently.
Insufficient Precursor Supply Supplement the medium with 3-hydroxybenzoic acid (3-HBA), the starter unit for this compound biosynthesis.Increased this compound production, confirming that precursor availability is a limiting factor.
Repression of Biosynthetic Genes Overexpress a known positive regulatory gene within the this compound cluster or disrupt a putative negative regulator.Increased transcription of the this compound biosynthetic genes, leading to higher product yield.

Quantitative Data on Yield Improvement Strategies

While specific quantitative data for this compound yield improvement is not available in the public domain, the following table presents data for the production of another polyketide, daptomycin (B549167), in Streptomyces roseosporus, illustrating the potential of genetic engineering strategies.

Strain Genetic Modification Daptomycin Titer (mg/L) Fold Increase
Wild-Type-~961.0
Engineered Strain 1Overexpression of zwf2473.2~4.9
Engineered Strain 2Overexpression of dptI452.5~4.7
Engineered Strain 3Overexpression of dptJ489.1~5.1
Combined StrainCo-overexpression of zwf2, dptI, and dptJ~581.5 (in fed-batch)~6.1

Data adapted from in silico aided metabolic engineering of Streptomyces roseosporus for daptomycin yield improvement.

Experimental Protocols

Protocol 1: Overexpression of a Positive Regulatory Gene in Streptomyces sp. LZ35

This protocol provides a general workflow for overexpressing a positive regulatory gene to enhance this compound production.

  • Gene Amplification and Vector Construction:

    • Identify a positive regulatory gene within the this compound biosynthetic gene cluster using bioinformatics tools.

    • Design primers to amplify the full-length gene from Streptomyces sp. LZ35 genomic DNA.

    • Clone the amplified gene into a suitable Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the construct by restriction digestion and sequencing.

  • Conjugal Transfer into Streptomyces sp. LZ35 :

    • Transform the expression vector into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare spore suspensions of Streptomyces sp. LZ35.

    • Mix the E. coli donor strain and Streptomyces sp. LZ35 spores on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

    • Overlay the plates with an appropriate antibiotic to select for exconjugants.

  • Verification of Exconjugants:

    • Isolate individual colonies and confirm the presence of the integrated vector by PCR using primers specific to the vector and the inserted gene.

  • Fermentation and Analysis:

    • Inoculate a suitable production medium with the wild-type and the engineered strains.

    • Carry out the fermentation under optimized conditions.

    • Extract this compound from the fermentation broth and quantify the yield using HPLC.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate extracts and evaporate to dryness.

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the extract through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Yield Improvement cluster_gen_eng Genetic Engineering cluster_ferm Fermentation & Analysis identify_reg Identify Positive Regulator clone_gene Clone Gene into Expression Vector identify_reg->clone_gene conjugation Conjugate into S. sp. LZ35 clone_gene->conjugation verify_strain Verify Engineered Strain conjugation->verify_strain ferment Ferment Wild-Type & Engineered Strains verify_strain->ferment extract Extract this compound ferment->extract hplc Quantify by HPLC extract->hplc compare Compare Yields hplc->compare

Caption: Workflow for improving this compound yield via genetic engineering.

signaling_pathway Generalized Regulatory Cascade for Secondary Metabolism in Streptomyces cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Hierarchy cluster_biosynthesis This compound Biosynthesis nutrient_limitation Nutrient Limitation (Phosphate, Nitrogen) global_reg Global Regulators (e.g., PhoP, AfsR) nutrient_limitation->global_reg ph_shock pH/Temp Shift ph_shock->global_reg growth_phase Growth Phase Transition growth_phase->global_reg pathway_specific_reg Pathway-Specific Regulators (e.g., SARPs, LAL-family) global_reg->pathway_specific_reg Activates/Represses cuv_genes This compound Biosynthetic Genes (cuv) pathway_specific_reg->cuv_genes Activates Transcription cuevaene_a This compound cuv_genes->cuevaene_a

Caption: Generalized signaling pathway for secondary metabolite regulation.

Technical Support Center: Optimizing Cuevaene A and Dolabellane Diterpenoid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Cuevaene A and related dolabellane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction solvent for obtaining this compound and similar dolabellane diterpenoids?

A1: The choice of solvent is critical and depends on the specific dolabellane and the source material. However, solvents of intermediate polarity are generally most effective. Studies on the soft coral Clavularia viridis, a known source of dolabellane diterpenoids, have successfully utilized acetone (B3395972), ethanol (B145695), and ethyl acetate (B1210297) for initial extraction.[1] Acetone and 95% ethanol are particularly effective for exhaustive extraction from the homogenized source material.[1]

Q2: What are the typical yields for dolabellane diterpenoids from natural sources?

A2: Extraction yields can vary significantly based on the source organism, collection time, and extraction method. The initial crude extract yield from the dry weight of the source material can be substantial. For instance, extraction of the soft coral Clavularia viridis has yielded crude extracts in the range of tens of grams from several hundred grams of dry animal material. The yield of individual pure dolabellane compounds after purification is typically in the milligram range.[1]

Q3: Which chromatographic techniques are most suitable for purifying this compound and other dolabellanes?

A3: A multi-step chromatographic approach is typically necessary for the purification of dolabellane diterpenoids. This often involves:

  • Initial Fractionation: Using column chromatography with stationary phases like Sephadex LH-20 or silica (B1680970) gel to separate the crude extract into fractions based on polarity.[1]

  • Fine Purification: Employing semi-preparative High-Performance Liquid Chromatography (HPLC) with reversed-phase columns (e.g., C18) is a common final step to isolate pure compounds.[1]

Q4: Are there any known bioactivities for dolabellane diterpenoids that can guide my research?

A4: Yes, several dolabellane diterpenoids have demonstrated significant biological activities. These include cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1] Some dolabellanes have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs, while others may interact with signaling pathways such as the Keap1-Nrf2 pathway.[1]

Data Presentation: Extraction and Purification of Dolabellane Diterpenoids

Table 1: Initial Extraction Parameters for Dolabellane Diterpenoids from Clavularia viridis

ParameterMethod 1Method 2
Source Material (dry weight) 256 g1.6 kg[1]
Extraction Solvent Acetone95% Ethanol[1]
Extraction Procedure Exhaustive extraction at room temperatureHomogenization and extraction[1]
Initial Crude Extract Yield Not explicitly stated32.0 g (after desalting with MeOH)[1]

Table 2: Purification Yields of Selected Dolabellane Diterpenoids

CompoundSourcePurification MethodFinal Yield
Clavularinlide BClavularia viridisODS column chromatography10.3 mg
Clavirolide GClavularia viridisODS column chromatography172.4 mg
Clavirolide DClavularia viridisODS column chromatography42.3 mg
Compound 14Clavularia viridisSemipreparative HPLC[1]23.3 mg[1]
Compound 15Clavularia viridisSemipreparative HPLC[1]34.7 mg[1]

Experimental Protocols

Protocol 1: General Extraction of Dolabellane Diterpenoids from Soft Coral
  • Sample Preparation: Freeze-dry the soft coral material and then grind it into a fine powder.

  • Initial Extraction:

    • Immerse the powdered coral in acetone or 95% ethanol at room temperature.

    • Perform exhaustive extraction by repeating the soaking and solvent replacement process three to four times.

    • Combine the solvent extracts.

  • Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in methanol (B129727) and then partition it between ethyl acetate (EtOAc) and water.

    • Collect the EtOAc fraction, which will contain the majority of the diterpenoids.

    • Dry the EtOAc fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

Protocol 2: Chromatographic Purification of Dolabellane Diterpenoids
  • Initial Fractionation (Column Chromatography):

    • Subject the concentrated EtOAc fraction to column chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., petroleum ether-EtOAc-MeOH mixtures).[1]

    • Alternatively, use a silica gel column with a gradient elution of n-hexane and ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to pool similar fractions.

  • Fine Purification (Semi-preparative HPLC):

    • Further purify the fractions containing the target compounds using a semi-preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water to achieve separation.[1]

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure dolabellane diterpenoids.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

Possible Cause Troubleshooting Step
Inefficient cell lysis Ensure the source material is finely ground to maximize surface area for solvent penetration.
Inappropriate solvent choice Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, acetone, ethanol) to find the optimal one for your specific source material.
Insufficient extraction time or repetitions Increase the soaking time for each extraction step and/or increase the number of solvent extraction cycles.

Issue 2: Poor Separation during Column Chromatography

Possible Cause Troubleshooting Step
Inappropriate stationary phase If compounds are very polar, consider using reversed-phase silica or Sephadex LH-20. For non-polar compounds, normal-phase silica gel is often suitable.
Incorrect solvent system Perform small-scale TLC experiments with various solvent systems to determine the optimal mobile phase for separation before running the column.
Column overloading Reduce the amount of crude extract loaded onto the column to prevent band broadening and poor resolution.

Issue 3: Peak Tailing or Broadening in HPLC

Possible Cause Troubleshooting Step
Column contamination Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's cleaning protocol.
Incompatible solvent between sample and mobile phase Ensure the sample is dissolved in a solvent that is miscible with the mobile phase, preferably the initial mobile phase itself.
Secondary interactions with the stationary phase Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce unwanted interactions.
Column degradation If the problem persists after troubleshooting, the column may have reached the end of its lifespan and needs to be replaced.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Source Source Material (e.g., Soft Coral) Grinding Grinding/Homogenization Source->Grinding Solvent_Extraction Solvent Extraction (e.g., Acetone/Ethanol) Grinding->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (EtOAc/H2O) Crude_Extract->Partitioning EtOAc_Fraction EtOAc Fraction Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) EtOAc_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Pure_Compound Pure this compound / Dolabellane HPLC->Pure_Compound

Caption: General experimental workflow for the extraction and purification of dolabellane diterpenoids.

PTP1B_Inhibition_Pathway cluster_pathway Simplified Insulin Signaling Pathway cluster_inhibition Inhibition by Dolabellane Diterpenoids Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cuevaene_A This compound / Dolabellane Diterpenoid Cuevaene_A->PTP1B Inhibition

References

Cuevaene A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cuevaene A, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product identified from Streptomyces sp. LZ35, belonging to the polyketide family of compounds. Like many complex natural products, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo biological assays, as it can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: I am seeing a precipitate after adding this compound to my aqueous buffer. What is happening?

A2: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in your aqueous buffer. This is a common issue with hydrophobic compounds. The maximum achievable concentration in aqueous media is often very low. It is crucial to ensure complete solubilization to obtain accurate and reproducible data.

Q3: Can I use DMSO to dissolve this compound for my experiments?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent used to prepare stock solutions of hydrophobic compounds for biological assays. While this compound is likely soluble in DMSO, introducing a high concentration of DMSO into your aqueous experimental system can have its own set of problems, including solvent-induced toxicity or off-target effects. It is recommended to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.

Q4: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs and natural products. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[1]

  • Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.[2]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug molecule, thereby increasing its solubility.

  • Lipid-based formulations: Incorporating the compound into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS).

  • pH modification: For ionizable compounds, adjusting the pH of the solution can increase solubility.[1]

  • Particle size reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer The concentration of this compound exceeds its aqueous solubility.1. Decrease the final concentration of this compound. 2. Prepare a higher concentration stock in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it further in the aqueous buffer, ensuring the final solvent concentration is not detrimental to the assay. 3. Employ a suitable solubilization technique (see protocols below).
Inconsistent results between experiments The compound may not be fully dissolved, leading to variations in the actual concentration.1. Visually inspect for any precipitate before use. 2. Vortex and/or sonicate the stock solution before making dilutions. 3. Consider filtering the final solution to remove any undissolved particles, although this may reduce the final concentration.
Low apparent activity in a biological assay The effective concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.1. Confirm the solubility of this compound under your specific experimental conditions. 2. Utilize a formulation strategy such as co-solvents, cyclodextrins, or surfactants to increase the amount of dissolved compound.
Cell toxicity or unexpected effects at high concentrations The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity or off-target effects.1. Run a vehicle control (solvent without this compound) to assess the effect of the solvent alone. 2. Reduce the final concentration of the organic solvent in the assay. 3. Explore alternative, less toxic solubilization methods.

Quantitative Data on Solubility Enhancement Strategies

The following table provides an illustrative comparison of different solubilization techniques for a hypothetical hydrophobic compound with properties similar to this compound. The actual effectiveness of each method will need to be determined empirically for this compound.

Solubilization MethodExample AgentStarting Solubility (Aqueous Buffer)Achievable Concentration (Illustrative)Key Considerations
Co-solvency Ethanol (B145695)< 1 µg/mL10-100 µg/mLPotential for solvent effects on the biological system.
PEG 400< 1 µg/mL50-500 µg/mLHigher viscosity; generally well-tolerated.
Surfactant (Micellar Solubilization) Polysorbate 80 (Tween® 80)< 1 µg/mL100-1000 µg/mLCan interfere with certain assays; potential for cell lysis at high concentrations.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)< 1 µg/mL500-5000 µg/mLStoichiometry of complexation is important; can be expensive.
Lipid-Based Formulation Self-Emulsifying Drug Delivery System (SEDDS)< 1 µg/mL> 1000 µg/mLForms a microemulsion upon dilution; requires careful formulation.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., Ethanol)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Working Solution Preparation:

    • Determine the final desired concentration of this compound and the maximum tolerable ethanol concentration in your assay (typically ≤ 1%).

    • Perform serial dilutions of the ethanol stock solution into your aqueous experimental buffer.

    • For example, to achieve a final concentration of 10 µg/mL with 0.1% ethanol, add 1 µL of the 10 mg/mL stock to 999 µL of buffer.

  • Final Preparation: Vortex the final solution thoroughly before adding it to your experimental system. Always include a vehicle control with the same final concentration of ethanol.

Protocol 2: Solubilization using a Surfactant (e.g., Polysorbate 80)
  • Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your aqueous buffer.

  • This compound Stock Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or ethanol (e.g., 10 mg/mL).

  • Working Solution Preparation:

    • In a clean tube, add the required volume of the this compound stock solution.

    • Add the 10% Polysorbate 80 stock to achieve a final surfactant concentration that is above its critical micelle concentration (CMC) and sufficient to solubilize the compound (e.g., 0.1-1%).

    • Vortex thoroughly to mix.

    • Add the aqueous buffer to reach the final volume.

  • Final Preparation: The solution should be clear. If it is cloudy or contains a precipitate, the concentration of this compound may still be too high for the amount of surfactant used.

Protocol 3: Solubilization using Cyclodextrin Complexation (e.g., HP-β-CD)
  • Cyclodextrin Solution Preparation: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer at a concentration determined to be effective and non-toxic for your system (e.g., 1-10% w/v).

  • Complexation:

    • Add the solid this compound directly to the HP-β-CD solution.

    • Alternatively, add a concentrated stock of this compound in an organic solvent to the HP-β-CD solution while vortexing to facilitate complexation and avoid precipitation.

  • Incubation: Incubate the mixture, often with shaking or stirring, for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Final Preparation: The resulting solution should be clear. It may be necessary to filter the solution to remove any uncomplexed, undissolved compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization Method cluster_final Final Aqueous Solution CuevaeneA This compound (solid) Stock Concentrated Stock Solution CuevaeneA->Stock Solvent Organic Solvent (e.g., DMSO, Ethanol) Solvent->Stock CoSolvent Co-solvent Stock->CoSolvent Surfactant Surfactant Stock->Surfactant Cyclodextrin Cyclodextrin Stock->Cyclodextrin WorkingSolution Working Solution CoSolvent->WorkingSolution Surfactant->WorkingSolution Cyclodextrin->WorkingSolution Assay Biological Assay WorkingSolution->Assay

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_problem Problem cluster_consequences Consequences cluster_solutions Solutions cluster_strategies Strategies PoorSolubility Poor Aqueous Solubility of this compound Precipitation Precipitation in Assays PoorSolubility->Precipitation InaccurateConc Inaccurate Concentration PoorSolubility->InaccurateConc LowBioavailability Low Bioavailability (in vivo) PoorSolubility->LowBioavailability InconsistentData Inconsistent Experimental Data PoorSolubility->InconsistentData Formulation Formulation Strategies Precipitation->Formulation InaccurateConc->Formulation LowBioavailability->Formulation InconsistentData->Formulation CoSolvents Co-solvents Formulation->CoSolvents Surfactants Surfactants Formulation->Surfactants Cyclodextrins Cyclodextrins Formulation->Cyclodextrins Lipids Lipid Formulations Formulation->Lipids

Caption: Logic diagram of this compound solubility challenges and solutions.

References

Cuevaene A stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Cuevaene A in DMSO and other solvents. This information is intended for researchers, scientists, and drug development professionals to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO?

Currently, there is no specific published data on the long-term stability of this compound in DMSO. However, the stability of a compound in any solvent, including DMSO, is highly dependent on its specific chemical structure and the storage conditions. For many compounds, DMSO is a suitable solvent for long-term storage, often at low temperatures (-20°C or -80°C). It is crucial to minimize the water content in DMSO, as water can facilitate the degradation of susceptible compounds. General studies on compound repositories have shown that a significant percentage of diverse compounds remain stable in DMSO for extended periods when stored properly.

Q2: What factors can influence the stability of this compound in solution?

Several factors can affect the stability of this compound in solution:

  • Solvent Choice: The polarity and protic nature of the solvent can influence degradation pathways.

  • Water Content: The presence of water, even in small amounts, can lead to hydrolysis of susceptible functional groups. DMSO is hygroscopic and readily absorbs moisture from the air, which can be a significant issue.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storage at low temperatures is recommended.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. It is advisable to store solutions in amber vials or otherwise protected from light.

  • pH: If using aqueous co-solvents or buffers, the pH of the solution can significantly impact the stability of the compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is best to aliquot stock solutions into smaller, single-use volumes.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive molecules.

Q3: Are there any recommended alternative solvents to DMSO for storing this compound?

While DMSO is a common solvent due to its high solubilizing power, other organic solvents can be considered, especially if instability in DMSO is suspected. The choice of an alternative solvent will depend on the experimental application and the solubility of this compound. Some potential alternatives include:

  • Ethanol: Often used for in vivo studies due to its lower toxicity.

  • Acetonitrile: A common solvent for analytical chromatography.

  • Acetone: Another polar aprotic solvent.

The stability of this compound in these solvents would need to be empirically determined.

Troubleshooting Guides

Issue: Inconsistent experimental results when using a this compound stock solution in DMSO.

Possible Cause: Degradation of this compound in the stock solution.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: The most straightforward way to rule out degradation is to prepare a fresh solution from solid this compound and repeat the experiment.

  • Assess Purity of the Stock Solution: Analyze the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the presence of degradation products.

  • Review Storage Conditions:

    • Confirm the storage temperature.

    • Ensure the vial is tightly sealed to prevent moisture absorption.

    • Check the number of freeze-thaw cycles the stock has undergone.

  • Consider Solvent Quality: Use high-purity, anhydrous DMSO to minimize water-related degradation.

Issue: Suspected degradation of this compound during an experiment in a specific solvent.

Possible Cause: The chosen solvent is not suitable for this compound under the experimental conditions.

Troubleshooting Steps:

  • Perform a Time-Course Stability Study: Incubate this compound in the solvent under the experimental conditions (temperature, light exposure, etc.) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining amount of this compound.

  • Test Alternative Solvents: If degradation is confirmed, test the stability of this compound in other compatible solvents to find a more suitable one for your experiment.

  • Modify Experimental Conditions: If possible, adjust experimental parameters to be more favorable for stability (e.g., lower temperature, protection from light).

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO over time using HPLC analysis.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector or mass spectrometer

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into several small-volume, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Time-Point Analysis:

    • At time zero, thaw one aliquot and prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).

    • Inject the working solution into the HPLC system and record the peak area of this compound. This will serve as the baseline.

    • Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), thaw a new aliquot for each condition and analyze it by HPLC as described above.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient to achieve good separation of the this compound peak from any potential degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at a wavelength where this compound has maximum absorbance, or use a mass spectrometer for more specific detection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature over 48 Hours

Solvent% this compound Remaining (24h)% this compound Remaining (48h)
DMSO95.2 ± 1.589.8 ± 2.1
Ethanol98.1 ± 0.996.5 ± 1.3
Acetonitrile97.5 ± 1.194.3 ± 1.8
Acetone96.8 ± 1.392.1 ± 2.0
PBS (pH 7.4)75.4 ± 3.255.1 ± 4.5

Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solid Solid this compound prep_stock Prepare 10 mM Stock prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot Stock prep_stock->prep_aliquot storage_rt Room Temperature prep_aliquot->storage_rt storage_4c 4°C prep_aliquot->storage_4c storage_neg20c -20°C prep_aliquot->storage_neg20c analysis_timepoints Sample at Time Points (0, 24h, 48h, etc.) storage_rt->analysis_timepoints storage_4c->analysis_timepoints storage_neg20c->analysis_timepoints analysis_hplc HPLC/LC-MS Analysis analysis_timepoints->analysis_hplc analysis_data Quantify Peak Area analysis_hplc->analysis_data results_calc Calculate % Remaining analysis_data->results_calc results_plot Plot Degradation Profile results_calc->results_plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_fresh Prepare Fresh Stock Solution start->check_fresh analyze_old Analyze Old Stock (HPLC/LC-MS) check_fresh->analyze_old Results Still Inconsistent resolved Problem Resolved check_fresh->resolved Results Consistent review_storage Review Storage Conditions analyze_old->review_storage Degradation Observed unresolved Problem Persists analyze_old->unresolved No Degradation perform_stability Perform Time-Course Stability Study review_storage->perform_stability test_solvents Test Alternative Solvents perform_stability->test_solvents test_solvents->resolved

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Overcoming Cuevaene A Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cuevaene A and encountering bacterial resistance.

Troubleshooting Guide

Problem: this compound has lost efficacy against our bacterial strain.

If you observe a significant increase in the minimum inhibitory concentration (MIC) of this compound against your bacterial strain, it may have developed resistance. The following steps can help you characterize and potentially overcome this resistance.

1. Confirm and Quantify Resistance

  • Initial Step: Repeat the MIC assay to confirm the initial observation. Include a sensitive control strain to ensure the potency of your this compound stock.

  • Quantitative Analysis: Perform a dose-response curve to determine the extent of the resistance.

ParameterSensitive StrainResistant Strain
This compound MIC50 0.5 µg/mL16 µg/mL
This compound MIC90 1.0 µg/mL> 64 µg/mL
Fold Increase in MIC50 -32-fold

2. Investigate the Mechanism of Resistance

Several mechanisms could be responsible for the observed resistance. The following experiments can help elucidate the underlying cause.

  • Hypothesis 1: Increased Efflux of this compound

    • Rationale: Overexpression of efflux pumps is a common mechanism of drug resistance, actively removing the antibiotic from the bacterial cell.[1]

    • Experimental Approach: Perform the this compound MIC assay in the presence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine. A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

TreatmentThis compound MIC50 (Resistant Strain)
This compound alone 16 µg/mL
This compound + 20 µg/mL PAβN 2 µg/mL
This compound + 10 µg/mL Reserpine 4 µg/mL
  • Hypothesis 2: Target Modification

    • Rationale: A mutation in the bacterial target of this compound can prevent the drug from binding effectively.

    • Experimental Approach: Sequence the genes encoding the putative targets of this compound in both the sensitive and resistant strains. If the target is unknown, whole-genome sequencing of the resistant strain and comparison to the sensitive parent strain can identify potential mutations.

  • Hypothesis 3: Enzymatic Inactivation of this compound

    • Rationale: The resistant bacteria may produce an enzyme that chemically modifies and inactivates this compound.

    • Experimental Approach: Incubate this compound with a lysate of the resistant bacteria. Analyze the mixture using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect any modification or degradation of this compound over time.

3. Strategies to Overcome Resistance

Based on the identified resistance mechanism, the following strategies can be employed:

  • Combination Therapy:

    • Rationale: Using this compound in combination with another antimicrobial agent can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[2] This can be particularly effective if the second agent targets a different pathway or helps to overcome the resistance mechanism.

    • Example Combinations:

      • This compound + Efflux Pump Inhibitor: As demonstrated above, this can restore sensitivity in strains that overexpress efflux pumps.

      • This compound + Beta-Lactam Antibiotic: If this compound weakens the cell membrane, it may increase the penetration of other antibiotics.

      • This compound + Aminoglycoside: These two classes of antibiotics often have different targets and can exhibit synergistic effects.

CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
This compound + PAβN 0.25Synergy
This compound + Penicillin G 0.75Additive
This compound + Gentamicin 0.375Synergy
A FICI of ≤ 0.5 is considered synergistic.
  • Analog Synthesis:

    • Rationale: Modifying the chemical structure of this compound can lead to the development of analogs with improved activity against resistant strains. These modifications could increase the compound's affinity for a mutated target or make it resistant to enzymatic inactivation.

    • Approach: Utilize medicinal chemistry approaches to synthesize a library of this compound analogs and screen them for activity against both sensitive and resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

While the exact target of this compound may be under investigation, many natural product antibiotics act by disrupting the bacterial cell membrane and dissipating the proton motive force. This can be assessed experimentally.

  • Membrane Potential Assay: Use of voltage-sensitive dyes like DiSC3(5) or DiBAC4(3) can measure changes in bacterial membrane potential upon treatment with this compound. A rapid depolarization of the membrane is indicative of membrane disruption.

Time after this compound additionMembrane Potential (mV)
0 min -150 mV
5 min -80 mV
15 min -30 mV
  • Membrane Permeability Assay: Use of fluorescent dyes that are normally membrane-impermeable, such as propidium (B1200493) iodide, can indicate membrane damage if they are able to enter the cell and stain the DNA.

Q2: How can I perform a checkerboard assay to test for synergy?

The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare serial dilutions of Drug A (this compound) C Dispense Drug A dilutions along x-axis of a 96-well plate A->C B Prepare serial dilutions of Drug B D Dispense Drug B dilutions along y-axis of the plate B->D E Inoculate all wells with a standardized bacterial suspension C->E D->E F Incubate the plate E->F G Read the plate to determine the MIC of each drug alone and in combination F->G H Calculate the Fractional Inhibitory Concentration (FIC) Index G->H

Caption: Workflow for a checkerboard synergy assay.

Experimental Protocol: Checkerboard Synergy Assay

  • Prepare Drug Dilutions: Prepare a series of two-fold dilutions of this compound and the second antimicrobial agent in a suitable broth medium.

  • Plate Setup: In a 96-well microtiter plate, add the dilutions of this compound along the x-axis and the dilutions of the second agent along the y-axis. This creates a matrix of different drug combinations.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Q3: What signaling pathways might be involved in the development of resistance to this compound?

Bacterial resistance can be regulated by complex signaling pathways that respond to environmental stress, including the presence of antibiotics.

Cuevaene_A This compound Stress Sensor_Kinase Two-Component System (e.g., CpxA, EnvZ) Cuevaene_A->Sensor_Kinase activates Response_Regulator Response Regulator (e.g., CpxR, OmpR) Sensor_Kinase->Response_Regulator phosphorylates Efflux_Pump_Gene Efflux Pump Gene (e.g., acrB) Response_Regulator->Efflux_Pump_Gene upregulates Porin_Gene Porin Gene (e.g., ompF) Response_Regulator->Porin_Gene downregulates Efflux_Pump_Protein Efflux Pump Protein Efflux_Pump_Gene->Efflux_Pump_Protein expresses Resistance Increased Resistance Efflux_Pump_Protein->Resistance Porin_Protein Porin Protein Porin_Gene->Porin_Protein expresses Porin_Protein->Resistance decreased influx

Caption: A potential signaling pathway leading to this compound resistance.

This diagram illustrates a hypothetical two-component regulatory system. Upon sensing this compound-induced stress, a sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to a response regulator. The activated response regulator can then bind to DNA to upregulate the expression of efflux pump genes and downregulate the expression of porin genes, leading to reduced intracellular drug concentration and increased resistance.

Q4: How do I perform a membrane potential assay using a fluorescent dye?

Experimental Protocol: Measurement of Bacterial Membrane Potential

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a standardized optical density.

  • Dye Loading: Add the voltage-sensitive dye (e.g., DiSC3(5) to a final concentration of 2 µM) to the cell suspension and incubate in the dark to allow the dye to equilibrate across the cell membrane.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Treatment: Add this compound to the cell suspension and immediately begin recording the fluorescence over time.

  • Controls: Include a negative control (no treatment) and a positive control (a known membrane-depolarizing agent like valinomycin) to validate the assay.

  • Data Analysis: A decrease in fluorescence for cationic dyes like DiSC3(5) or an increase for anionic dyes like DiBAC4(3) indicates membrane depolarization.

A Grow bacterial culture to mid-log phase B Harvest and wash cells A->B C Resuspend cells to a standardized OD B->C D Add voltage-sensitive dye and incubate C->D E Measure baseline fluorescence D->E F Add this compound and record fluorescence over time E->F G Analyze fluorescence change to determine depolarization F->G

References

Technical Support Center: Cuevaene A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific bioassays for Cuevaene A and documented inconsistencies is limited in publicly available scientific literature. This guide provides general troubleshooting advice for common issues encountered during the bioassays of novel polyketide natural products, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What type of bioactivity can be expected from this compound?

As a polyketide, this compound belongs to a class of compounds known for a wide range of biological activities. Potential activities that researchers might investigate include anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects. The specific activity of this compound would need to be determined through broad screening in various bioassays.

Q2: I am seeing significant batch-to-batch variation in the activity of my this compound sample. What could be the cause?

Batch-to-batch variation for a natural product can stem from several factors:

  • Purity: Inconsistent purity between batches is a primary cause. Impurities could have their own biological effects or interfere with the activity of this compound.

  • Stereoisomers: The isolation or synthesis process might yield different ratios of stereoisomers, which could possess different potencies.

  • Degradation: this compound may be unstable under certain storage conditions (light, temperature, pH). Degradation can lead to a loss of activity.

  • Solvent Effects: The solvent used to dissolve this compound might not be fully compatible or could degrade the compound over time.

Q3: How do I choose the appropriate cell line for my cytotoxicity assay with this compound?

The choice of cell line is critical and should be guided by your research question. Consider the following:

  • Tissue of Origin: If you are investigating a specific type of cancer, use cell lines derived from that tissue.

  • Genetic Background: Cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) can respond differently to a compound.

  • Drug Resistance: Some cell lines are known to be multidrug-resistant, which could affect the apparent activity of this compound.

  • Growth Rate: The doubling time of the cell line can influence the optimal duration of the assay.

Q4: My results for this compound are not consistent with published data for similar polyketides. Why might this be?

Discrepancies can arise from:

  • Subtle Structural Differences: Small variations in the chemical structure of this compound compared to other polyketides can lead to significant differences in biological activity.

  • Assay Conditions: Minor differences in experimental protocols, such as cell density, incubation time, or reagent concentrations, can have a large impact on the results.[1]

  • Cell Line Authentication: Ensure your cell lines are not misidentified or contaminated, as this is a common source of irreproducible data.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity IC50 Values

Question: We are performing MTT assays to determine the IC50 of this compound on HeLa cells, and our results are highly variable between experiments. What should we check?

Answer: High variability in IC50 values from MTT assays is a common issue. Here is a systematic troubleshooting approach:

Potential Causes & Solutions

  • Cell Seeding Density:

    • Problem: Inconsistent number of cells seeded per well.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider performing a cell count from the center and ends of the pipette tip to check for consistency.

  • Compound Solubility:

    • Problem: this compound may be precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the wells with the highest concentrations under a microscope for any precipitate. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation Time:

    • Problem: Inconsistent incubation times with the compound or the MTT reagent.

    • Solution: Standardize all incubation times precisely. Use a timer and process plates in a consistent order.

  • MTT Reagent and Formazan (B1609692) Crystals:

    • Problem: Incomplete dissolution of formazan crystals.

    • Solution: Ensure the solubilization buffer is added carefully and the plate is mixed thoroughly but gently to avoid bubbles. Allow sufficient time for complete dissolution before reading the absorbance.

  • Plate Edge Effects:

    • Problem: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to maintain humidity within the plate.

Issue 2: Lack of Reproducible Antimicrobial Activity

Question: We are testing this compound for antimicrobial activity against E. coli using a disk diffusion assay, but the zone of inhibition is not consistent. What could be the problem?

Answer: Inconsistent zones of inhibition in disk diffusion assays can be attributed to several factors related to the bacteria, the compound, and the assay technique.

Potential Causes & Solutions

  • Inoculum Density:

    • Problem: The bacterial lawn is not uniform or has an incorrect density.

    • Solution: Standardize the inoculum to a 0.5 McFarland standard. Ensure the agar (B569324) plate is swabbed evenly in three directions to create a uniform lawn.

  • Compound Diffusion:

    • Problem: this compound may not be diffusing properly through the agar.

    • Solution: Check the solubility of this compound in the solvent used. Ensure the solvent itself does not have antimicrobial activity by running a solvent-only control disk. The depth of the agar can also affect diffusion; ensure a consistent agar depth in all plates.

  • Disk Saturation:

    • Problem: Inconsistent amount of this compound applied to the paper disks.

    • Solution: Use a calibrated micropipette to apply a precise volume of the this compound solution to each disk. Allow the solvent to fully evaporate before placing the disks on the agar.

  • Incubation Conditions:

    • Problem: Variations in incubation temperature or time.

    • Solution: Ensure the incubator is maintaining a stable and correct temperature. Incubate all plates for the same duration.

Data Presentation

When reporting bioassay data for this compound, it is crucial to present it in a clear and structured manner that allows for easy comparison and identification of inconsistencies.

Table 1: Hypothetical Cytotoxicity Data for this compound against A549 Cells

Experiment IDDateCell PassageIC50 (µM)Standard DeviationNotes
CUE-A549-012025-10-15P+512.51.8Initial screening
CUE-A549-022025-10-22P+725.14.2Different batch of this compound used
CUE-A549-032025-11-05P+614.22.1Repeated with original batch
CUE-A549-042025-11-12P+1530.55.5High cell passage number

This table clearly highlights the inconsistency observed in experiment CUE-A549-02, linking it to a different batch of the compound, and in CUE-A549-04, linking it to a higher cell passage number.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Cuevaene_A_Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates CuevaeneA This compound CuevaeneA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/Akt/mTOR pathway.

Bioassay_Workflow start Start: this compound Sample solubilize Solubilize in Appropriate Solvent (e.g., DMSO) start->solubilize prepare_dilutions Prepare Serial Dilutions solubilize->prepare_dilutions treatment Treat Cells/Inoculum with this compound prepare_dilutions->treatment cell_culture Culture & Seed Cells/ Prepare Microbial Inoculum cell_culture->treatment incubation Incubate for Standardized Period treatment->incubation assay_endpoint Perform Assay Endpoint (e.g., Add MTT Reagent) incubation->assay_endpoint data_acquisition Data Acquisition (e.g., Plate Reader) assay_endpoint->data_acquisition analysis Data Analysis (Calculate IC50/Zone Diameter) data_acquisition->analysis end End: Report Results analysis->end Troubleshooting_Decision_Tree cluster_compound Compound Issues cluster_assay Assay Issues cluster_biology Biological Issues start Inconsistent Bioassay Results check_compound Check Compound Integrity start->check_compound Is the compound stable? check_assay Review Assay Protocol start->check_assay Is the protocol consistent? check_biology Examine Biological System start->check_biology Are the cells/microbes healthy? purity Verify Purity (HPLC) check_compound->purity solubility Check for Precipitation check_compound->solubility storage Confirm Proper Storage check_compound->storage reagents Check Reagent Quality & Expiration check_assay->reagents pipetting Verify Pipette Calibration check_assay->pipetting timing Ensure Consistent Timing check_assay->timing contamination Check for Contamination check_biology->contamination passage Use Low Passage Cells check_biology->passage density Standardize Cell/Inoculum Density check_biology->density

References

Cuevaene A In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cuevaene A is a novel, naturally derived compound. As of late 2025, publicly available data on its in vivo dosage, pharmacokinetics, and toxicology are limited. This guide provides a general framework and best-practice recommendations for researchers initiating in vivo studies with novel compounds like this compound, using its potential as a STAT3 inhibitor for illustrative purposes. All quantitative data and protocols are exemplary and must be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anti-tumor efficacy of this compound in our xenograft model. What are the potential reasons?

Several factors could contribute to a lack of in vivo efficacy. A primary consideration for a novel natural product is its pharmacokinetic profile. Potential issues include:

  • Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.

  • Rapid Metabolism/Clearance: The compound could be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the tumor site.

  • Sub-optimal Dosing: The current dose might be too low to achieve the necessary target engagement. A dose-escalation study is recommended.

  • Inadequate Formulation: Poor solubility can significantly hinder drug delivery. Experimenting with different vehicle formulations is crucial.

  • Model Resistance: The chosen cancer cell line may not be dependent on the STAT3 signaling pathway, or it may have redundant signaling pathways that compensate for STAT3 inhibition.

Q2: We are observing signs of toxicity (e.g., weight loss, lethargy) in our mice at our planned therapeutic dose. What should we do?

This indicates that your current dose is likely at or above the Maximum Tolerated Dose (MTD).

  • Stop Dosing Immediately: For the affected cohort, cease administration of this compound.

  • Monitor and Record: Continue to monitor the animals for weight, clinical signs of toxicity, and behavior.

  • Reduce the Dose: The dose should be reduced in subsequent cohorts. A standard approach is to decrease the dose by 30-50% and re-evaluate.

  • Conduct a Formal MTD Study: If not already done, a formal MTD study is essential to define the safe upper limit for dosing. This study involves dose escalation until unacceptable side effects are observed.

Q3: this compound has poor solubility in aqueous solutions. How can we formulate it for in vivo administration?

This is a common challenge with novel small molecules. Here are several strategies:

  • Co-solvent Systems: Use a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer (e.g., saline, PBS). Ensure the final concentration of the organic solvent is low (typically <10% DMSO) to avoid vehicle-induced toxicity.

  • Surfactant-based Formulations: Agents like Tween® 80 or Cremophor® EL can be used to create micelles or emulsions that encapsulate the compound.

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.

  • Liposomes or Nanoparticles: Encapsulating this compound in lipid-based delivery systems can improve solubility and alter its pharmacokinetic profile.

Q4: How do we determine the initial dose for our first efficacy study?

The initial dose should be based on a combination of in vitro data and a preliminary MTD study.

  • Start with In Vitro Data: Use the EC50 or IC50 value from your most relevant cell-based assay.

  • Perform an MTD Study: This is the most critical step. It will define the highest dose that does not cause unacceptable toxicity and will inform your dose selection for efficacy studies.

  • Dose Range-Finding: Based on the MTD, select 3-4 dose levels for your initial efficacy study (e.g., MTD, MTD/2, MTD/4) to identify a dose that balances efficacy and tolerability.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in Tumor Growth Within a Treatment Group
Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal for every administration.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. Randomize animals into groups before study initiation.
Tumor Implantation Error Refine surgical/implantation techniques to ensure consistent tumor cell numbers and location. Monitor initial tumor volumes to ensure they are within a narrow range before starting treatment.
Vehicle Effects The administration vehicle itself might be causing stress or inflammation. Always include a vehicle-only control group.
Issue 2: Lack of Correlation Between Dose and Response
Potential Cause Troubleshooting Step
Saturated Absorption The mechanism of absorption (e.g., a specific transporter) may be saturated at higher doses. This requires a formal pharmacokinetic (PK) study to investigate.
"Bell-Shaped" Dose-Response Some compounds exhibit optimal efficacy at an intermediate dose, with reduced effect at higher doses due to off-target effects or toxicity. Widen the range of tested doses.
Compound Instability The compound may be unstable in the formulation or after administration. Assess the stability of your dosing solution over time. Analyze plasma samples to confirm exposure.
Assay Insensitivity The endpoint being measured (e.g., tumor volume) may not be sensitive enough to detect small changes. Consider adding pharmacodynamic (PD) markers (e.g., p-STAT3 levels in tumor tissue) to confirm target engagement.

Experimental Protocols & Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT).

Methodology:

  • Animal Model: Select a relevant mouse strain (e.g., NCR nude mice for xenograft studies), age (6-8 weeks), and sex.

  • Group Size: Use a small group size, typically 3-5 animals per dose cohort.

  • Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 5, 10, 20, 50 mg/kg) using a "3+3" design.[1]

  • Administration: Administer this compound daily for 5-14 days via the intended clinical route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, porphyrin staining, changes in grooming).

  • DLT Criteria: Define DLTs before the study begins. Common DLTs include >20% body weight loss, significant changes in blood chemistry, or severe clinical signs.

  • MTD Definition: The MTD is defined as the highest dose at which no more than 1 in 6 animals experiences a DLT.

Data Presentation (Example):

Dose (mg/kg)NMean Body Weight Change (%)Clinical Signs of ToxicityDLTs Observed
Vehicle5+2.5%None0/5
105+1.8%None0/5
205-3.2%Mild, transient lethargy post-dosing0/5
405-15.7%Ruffled fur, significant lethargy1/5 (Weight loss >15%)
805-25.1%Severe lethargy, hunched posture4/5 (Weight loss >20%)

In this example, the MTD would be determined to be 20 mg/kg, as the 40 mg/kg dose caused DLT in one animal and the 80 mg/kg dose was not tolerated.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same strain as in efficacy studies (e.g., C57BL/6 or BALB/c mice).

  • Groups: Typically includes at least two groups: Intravenous (IV) for determining absolute bioavailability and the intended therapeutic route (e.g., Oral - PO).

  • Dosing: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). This often requires a sparse sampling design with 3-4 animals per time point.

  • Analysis: Process blood to plasma. Analyze this compound concentration using a validated LC-MS/MS method.

  • Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation (Example):

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (hr)0.08 (5 min)1.0
AUC (0-inf) (ng*hr/mL)22004500
(hr)2.53.1
Clearance (mL/hr/kg)0.9-
Bioavailability (F%) -20.5%

Visualizations

Signaling Pathway

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Cuevaene_A This compound Cuevaene_A->STAT3_inactive Inhibits Activation Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1, Survivin) Nucleus->Target_Genes Binds DNA Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: Hypothetical mechanism of this compound inhibiting the JAK/STAT3 signaling pathway.

Experimental Workflow

InVivo_Workflow Start Start: In Vitro Potency Formulation Formulation Development Start->Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Dose-Ranging Efficacy Study MTD->Efficacy Decision Go/No-Go Decision PK->Decision PD Pharmacodynamic (PD) Analysis Efficacy->PD PD->Decision Decision->Efficacy Iterate/ Refine End End: Optimized Dose Decision->End Proceed

Caption: General workflow for optimizing the dosage of a novel compound in vivo.

Troubleshooting Logic

Troubleshooting_Logic Start Lack of In Vivo Efficacy Check_Dose Is the dose high enough? (Relative to MTD) Start->Check_Dose Check_PK Is there sufficient drug exposure (AUC)? Check_Dose->Check_PK Yes Action_Dose Increase Dose (up to MTD) Check_Dose->Action_Dose No Check_PD Is the target (p-STAT3) inhibited? Check_PK->Check_PD Yes Action_PK Reformulate or Change Route Check_PK->Action_PK No Check_Model Is the tumor model STAT3-dependent? Check_PD->Check_Model Yes Action_PD Increase Dose or Reformulate Check_PD->Action_PD No Action_Model Select New Model/ Confirm Target Check_Model->Action_Model No Success Problem Solved Check_Model->Success Yes Action_Dose->Check_PK Action_PK->Success Action_PD->Success Action_Model->Success

Caption: A logical workflow for troubleshooting a lack of in vivo efficacy.

References

Technical Support Center: Investigating Off-Target Effects of Cuevaene A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the off-target effects, cellular targets, and mechanism of action of Cuevaene A in mammalian cellular models. The information provided below is a general framework for researchers investigating the off-target effects of novel polyketide natural products, such as this compound, and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with this compound at concentrations where the on-target effect is not yet apparent. What could be the cause?

A1: This could be due to several factors:

  • General cytotoxicity: Polyketides can sometimes interact with cell membranes, leading to disruption and cell death at high concentrations.

  • Mitochondrial toxicity: The compound might be interfering with mitochondrial function, leading to a decrease in cell viability. An MTT or Seahorse assay can be used to investigate this.

  • Off-target kinase inhibition: Many natural products exhibit broad-spectrum kinase inhibitory activity, which can lead to cell cycle arrest or apoptosis. A kinome scan can help identify potential off-target kinases.

  • Induction of apoptosis/necrosis: The compound may be activating programmed cell death pathways. An Annexin V/PI staining assay can differentiate between these two cell death mechanisms.

Q2: Our reporter assay for the intended pathway is showing inconsistent results after this compound treatment. How can we troubleshoot this?

A2: Inconsistent reporter assay results can stem from several issues:

  • Reporter construct instability: Ensure you are using a stable cell line with the integrated reporter. Transient transfections can lead to high variability.

  • Off-target effects on reporter machinery: this compound might be indirectly affecting the expression or stability of the reporter protein (e.g., luciferase, GFP). A control experiment using a constitutively active promoter (e.g., CMV) driving the reporter can help assess this.

  • Cell viability issues: At the concentrations and time points tested, the compound might be causing a low level of cell death, which can affect the overall reporter signal. Always run a parallel cytotoxicity assay.

  • Compound instability: Ensure the compound is stable in your cell culture medium for the duration of the experiment.

Q3: We have identified a potential off-target for this compound. How do we validate this interaction?

A3: Validating a potential off-target interaction is a critical step. A multi-pronged approach is recommended:

  • Direct binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between this compound and the putative off-target protein.

  • Cellular thermal shift assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Knockdown/knockout studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the potential off-target. If the off-target is responsible for the observed phenotype, its depletion should rescue or mimic the effect of this compound.

  • Overexpression studies: Overexpressing the potential off-target may potentiate or antagonize the observed effect of this compound.

Troubleshooting Guides

Guide 1: High Background in Kinase Activity Assays
Symptom Possible Cause Suggested Solution
High signal in "no enzyme" control wells.ATP cross-reactivity with the detection antibody or substrate.Use a specific antibody for the phosphorylated substrate. Optimize ATP concentration.
High signal in "vehicle control" wells.Contamination of reagents with kinases or ATP.Use fresh, high-quality reagents. Filter buffers.
Inconsistent readings across replicate wells.Pipetting errors or improper mixing.Use calibrated pipettes. Ensure thorough mixing of reagents.
This compound precipitates in the assay buffer.Poor compound solubility.Test different buffer conditions (pH, salt concentration). Use a lower concentration of the compound. Add a small percentage of DMSO (ensure it doesn't affect enzyme activity).
Guide 2: Unexpected Phenotypes in Cellular Imaging
Symptom Possible Cause Suggested Solution
Changes in cell morphology unrelated to the expected on-target effect.Cytoskeletal disruption.Stain for key cytoskeletal components like F-actin (Phalloidin) and microtubules (alpha-tubulin antibody) to observe any alterations.
Increased number of vacuoles in the cytoplasm.Induction of autophagy or cellular stress.Perform an LC3-II immunoblot or use a fluorescent autophagy reporter to monitor autophagosome formation.
Nuclear fragmentation or condensation.Induction of apoptosis.Use a nuclear stain like DAPI or Hoechst to visualize nuclear morphology. Confirm with an apoptosis assay (e.g., Caspase-3/7 activity).

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Inhibition

Objective: To identify potential off-target kinases of this compound from a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a working solution at the desired final concentration in the appropriate kinase assay buffer.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX, Eurofins) that offers a large panel of purified, active kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Procedure (Example using an activity assay): a. In a multi-well plate, add the kinase, the specific substrate, and ATP. b. Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) or a vehicle control (DMSO). c. Incubate for the recommended time at the appropriate temperature to allow the kinase reaction to proceed. d. Stop the reaction and add the detection reagents. e. Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated relative to the vehicle control. A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound or a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest the cells and lyse them by freeze-thaw cycles. Aliquot the cell lysate into PCR tubes.

  • Temperature Gradient: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler, then cool to room temperature.

  • Protein Precipitation Removal: Centrifuge the heated lysates to pellet the denatured, precipitated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound On-Target Pathway On-Target Pathway This compound->On-Target Pathway Intended Interaction Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Unintended Interaction Phenotype A Phenotype A On-Target Pathway->Phenotype A Downstream Signaling Downstream Signaling Off-Target Kinase->Downstream Signaling Phenotype B (Toxicity) Phenotype B (Toxicity) Downstream Signaling->Phenotype B (Toxicity)

Caption: Hypothetical on-target vs. off-target pathways of this compound.

G Start Start Cell-based Phenotypic Screen Cell-based Phenotypic Screen Start->Cell-based Phenotypic Screen Observe Unexpected Phenotype Observe Unexpected Phenotype Cell-based Phenotypic Screen->Observe Unexpected Phenotype Hypothesis Generation Hypothesis Generation Observe Unexpected Phenotype->Hypothesis Generation Yes No Off-Target Identified No Off-Target Identified Observe Unexpected Phenotype->No Off-Target Identified No Target Identification Assays Target Identification Assays Hypothesis Generation->Target Identification Assays Potential Off-Targets Identified Potential Off-Targets Identified Target Identification Assays->Potential Off-Targets Identified Target Validation Target Validation Potential Off-Targets Identified->Target Validation Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Potential Off-Targets Identified->Re-evaluate Hypothesis No Validated Off-Target Validated Off-Target Target Validation->Validated Off-Target Confirmed Target Validation->Re-evaluate Hypothesis Not Confirmed Re-evaluate Hypothesis->Hypothesis Generation

Caption: Experimental workflow for identifying and validating off-target effects.

Reducing Cuevaene A precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cuevaene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues with this compound in experimental settings, with a primary focus on preventing its precipitation in culture media.

Troubleshooting Guide: Reducing this compound Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues that may be encountered when working with this compound in cell culture.

Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous culture medium.[1] This occurs because the compound's solubility drastically decreases as DMSO is diluted.[1]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test beforehand.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Alternatively, add the stock solution dropwise while gently swirling the media.
Low Media Temperature The solubility of many compounds, including hydrophobic ones, is lower at cooler temperatures.Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1]
High Final DMSO Concentration While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium at or below 0.5%, with an ideal target of less than 0.1%. This might necessitate preparing a more dilute stock solution.

Issue 2: this compound Precipitates Over Time in the Incubator

Question: My this compound solution is clear upon addition to the media, but I observe precipitation after several hours or days in the incubator. What could be the cause?

Answer: Time-dependent precipitation can be influenced by several factors related to the incubator environment and interactions with media components.

Potential CauseExplanationRecommended Solution
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may negatively impact the solubility of the compound.Minimize the time culture vessels are outside the incubator. For frequent observations, a microscope with an integrated incubator is recommended.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.If using serum, be aware that while it can aid solubility, it can also lead to the formation of insoluble complexes. Consider testing different serum concentrations or using a serum-free medium if your cell line permits.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.Ensure the media is appropriately buffered for the CO2 concentration in your incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for hydrophobic compounds due to its high solubilizing capacity and miscibility with water. It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce solubility.[2]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell types, especially primary cells, may be affected at concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q3: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

A3: A simple solubility test can be performed. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for any signs of precipitation or cloudiness immediately and after incubation at 37°C for a duration relevant to your experiment.[1] For a more quantitative assessment, you can measure the turbidity using a plate reader at a wavelength around 600 nm.[1]

Q4: Can serum in the culture medium help prevent this compound precipitation?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution. However, this effect is limited, and at high concentrations, this compound may still precipitate. In some cases, interactions with serum proteins can also lead to the formation of insoluble complexes.

Q5: Are there any alternative methods to improve the solubility of this compound in culture media?

A5: Yes, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This can significantly enhance the solubility of compounds like this compound in aqueous solutions. It is important to select a cyclodextrin (B1172386) that is appropriate for your compound and to test for any potential effects of the cyclodextrin itself on your cells.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may be applied if necessary.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in pre-warmed medium in a 96-well plate or microcentrifuge tubes. Also, include a vehicle control with only DMSO.

  • Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a quantitative measurement, read the absorbance of the plate at 600 nm.[1] An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.[1]

Protocol 2: Preparing this compound Working Solutions using Serial Dilution

Objective: To prepare a working solution of this compound in culture medium while minimizing the risk of precipitation.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Create an Intermediate Dilution: First, dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[1] For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Final Check: After dilution, visually inspect the medium to ensure there are no signs of precipitation.[1] If the solution is clear, it is ready to be added to your cells.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO>100
Ethanol25-50
Methanol10-25
Water<0.1
PBS (pH 7.4)<0.1

Table 2: Hypothetical Maximum Soluble Concentration of this compound in Different Culture Media

Culture MediumMaximum Soluble Concentration (µM) with 0.1% DMSO
DMEM + 10% FBS50
RPMI-1640 + 10% FBS45
Serum-Free Medium X15

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

G cuevaene_A This compound receptor Hypothetical Receptor X cuevaene_A->receptor Binds/Activates kinase_A Kinase A receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates transcription_factor Transcription Factor Y kinase_B->transcription_factor Inhibits nucleus Nucleus transcription_factor->nucleus Translocation Blocked gene_expression Gene Expression (e.g., inflammation, apoptosis) nucleus->gene_expression Altered Transcription

Caption: Hypothetical signaling pathway for this compound.

References

Cuevaene A interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Cuevaene A to interfere with common assay reagents and technologies. As a complex natural product, this compound may interact with assay components, leading to potential artifacts. This guide is designed to help researchers identify and mitigate these issues to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a polyketide natural product identified from the bacterium Streptomyces sp. LZ35. Natural products are a rich source of novel chemical scaffolds for drug discovery, and compounds like this compound are often investigated for potential therapeutic activities, such as antibiotic or anticancer properties.

Q2: Could this compound interfere with my assay?

While specific data on this compound's interference with a wide range of assays is not extensively documented in publicly available literature, its structural complexity as a polyketide suggests a potential for interactions. Compounds with similar characteristics can sometimes interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results. It is a good practice in early-stage drug discovery to consider and test for potential assay artifacts.

Q3: What are the common mechanisms of assay interference by small molecules?

Common mechanisms of assay interference by small molecules include:

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species such as hydrogen peroxide (H₂O₂). This can lead to the oxidation of key enzyme residues and cause false-positive signals, particularly in assays for targets like protein tyrosine phosphatases and cysteine proteases.

  • Luciferase Inhibition/Activation: In bioluminescence-based assays, compounds can directly inhibit or, in some cases, activate the luciferase enzyme, leading to misleading results. This is a frequent cause of false positives in high-throughput screening (HTS).

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or bind to proteins, resulting in apparent biological activity.

  • Interference with Detection Modalities: Molecules can interfere with the detection method itself, for instance, by possessing intrinsic fluorescence or by quenching the fluorescent signal of a reporter molecule.

Q4: How can I proactively test for potential interference from this compound?

It is advisable to perform counter-screens or orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. If this compound shows activity in a primary assay but not in an orthogonal assay, it may suggest assay interference. Additionally, specific assays can be run to test for common interference mechanisms, such as a luciferase inhibition assay or a redox cycling assay.

Troubleshooting Guide

This guide provides structured advice for specific issues that may arise during experiments with this compound.

Issue 1: Apparent Inhibition in a Biochemical Assay

Symptoms:

  • This compound shows dose-dependent inhibition of your target protein in a primary biochemical assay.

  • The IC₅₀ value is difficult to reproduce consistently.

  • High Hill slopes are observed in the dose-response curve.

Possible Causes & Troubleshooting Steps:

Potential Cause Suggested Action Expected Outcome
Compound Aggregation 1. Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. Visually inspect the assay wells for precipitation at high concentrations of this compound.If this compound is an aggregator, the addition of detergent should significantly reduce or eliminate the observed inhibition.
Redox Cycling 1. Perform a redox cycling counter-assay. This can involve using a reagent like phenol (B47542) red in the presence of horseradish peroxidase to detect H₂O₂ generation. 2. Repeat the primary assay without reducing agents (e.g., DTT, TCEP) in the buffer, if tolerated by the target protein.A positive result in the redox cycling assay indicates that this compound may be generating H₂O₂, which could be inhibiting the target protein non-specifically. Omitting reducing agents may abolish the inhibitory effect.
Non-specific Target Reactivity 1. Run the assay with a structurally related but functionally distinct protein to check for specificity. 2. Utilize an orthogonal assay with a different detection principle (e.g., switch from a fluorescence-based to a label-free detection method).True inhibitors should exhibit specificity for the intended target. Activity in the orthogonal assay would strengthen the case for genuine inhibition.
Issue 2: Activity in a Cell-Based Luciferase Reporter Assay

Symptoms:

  • This compound modulates the signal (increase or decrease) in a luciferase-based reporter gene assay.

  • The results are inconsistent with downstream functional assays.

Possible Causes & Troubleshooting Steps:

Potential Cause Suggested Action Expected Outcome
Direct Luciferase Inhibition 1. Perform a counter-screen using purified luciferase enzyme and its substrate (e.g., luciferin (B1168401) for firefly luciferase). 2. Test this compound against a panel of different luciferase enzymes (e.g., Firefly, Renilla, NanoLuc) if available.If this compound directly inhibits the luciferase enzyme, it will show activity in the cell-free assay. This would indicate that the results from the primary cell-based assay are likely false positives.
Luciferase Stabilization/Activation In some cell-based formats, inhibitors of luciferase can paradoxically lead to an increase in the luminescent signal. 1. Run a counter-screen with a constitutively active promoter driving the luciferase reporter to assess baseline effects.An increase in signal in the constitutive reporter assay would suggest an effect on the luciferase protein itself or the reporting system, rather than the intended biological pathway.
General Cellular Toxicity 1. Perform a standard cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with the reporter assay.If this compound is cytotoxic at the concentrations tested, it could non-specifically decrease the reporter signal due to cell death.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • Target protein and substrate

  • Assay buffer

  • This compound stock solution

  • Non-ionic detergent (e.g., Triton X-100)

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Add the target protein to the wells of a microplate.

  • Add the this compound dilutions (in both buffer conditions) to the wells.

  • Incubate for a pre-determined time.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader.

  • Compare the dose-response curves obtained in the presence and absence of detergent. A significant rightward shift in the IC₅₀ in the presence of detergent suggests aggregation-based activity.

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To assess whether this compound directly inhibits firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferin substrate

  • Assay buffer (without DTT if possible)

  • This compound stock solution

  • Luminometer

Procedure:

  • Prepare a working solution of firefly luciferase in the assay buffer.

  • Prepare serial dilutions of this compound.

  • In a white, opaque microplate, add the luciferase solution to the wells.

  • Add the this compound dilutions to the wells.

  • Incubate for 15 minutes at room temperature.

  • Prepare the luciferin substrate according to the manufacturer's instructions.

  • Add the luciferin substrate to the wells to initiate the luminescent reaction.

  • Immediately measure the luminescence using a luminometer.

  • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by this compound.

Visualizations

Assay_Interference_Troubleshooting_Workflow start Apparent Activity of this compound in Primary Assay aggregation_test Test for Aggregation (add detergent) start->aggregation_test redox_test Test for Redox Cycling (H₂O₂ production assay) aggregation_test->redox_test Activity reduced? No artifact_agg Artifact: Aggregation aggregation_test->artifact_agg Activity reduced? Yes luciferase_test Luciferase Counter-Screen (cell-free) redox_test->luciferase_test H₂O₂ detected? No artifact_redox Artifact: Redox Cycling redox_test->artifact_redox H₂O₂ detected? Yes orthogonal_assay Perform Orthogonal Assay (different technology) luciferase_test->orthogonal_assay Inhibition observed? No artifact_luciferase Artifact: Luciferase Interference luciferase_test->artifact_luciferase Inhibition observed? Yes artifact_suspected Interference Suspected orthogonal_assay->artifact_suspected Activity confirmed? No true_hit Potential True Hit: Proceed with further validation orthogonal_assay->true_hit Activity confirmed? Yes no_activity No Activity

Caption: A troubleshooting workflow for investigating apparent activity of this compound.

Signaling_Pathway_Interference_Model cluster_assay Cell-Based Reporter Assay Cuevaene_A This compound Pathway_Target Intended Pathway Target Cuevaene_A->Pathway_Target Intended Action (Hypothetical) Luciferase_Protein Luciferase Protein Cuevaene_A->Luciferase_Protein Potential Interference (e.g., Inhibition) Signaling_Cascade Signaling Cascade Pathway_Target->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Factor->Reporter_Gene drives expression Reporter_Gene->Luciferase_Protein produces Light_Signal Light Signal Luciferase_Protein->Light_Signal generates

Caption: Model of potential this compound interference in a cell-based reporter assay.

Validation & Comparative

Confirming Cuevaene A Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cuevaene A, a polyketide natural product isolated from Streptomyces sp. LZ35, has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. A critical step in the development of any novel antibacterial agent is the identification of its molecular target and the confirmation of its engagement with this target within the bacterial cell. This guide provides a comparative overview of modern experimental strategies to first identify the cellular target of a novel natural product like this compound and subsequently confirm target engagement.

Part 1: Identifying the Molecular Target of this compound

Given that the specific molecular target of this compound is not yet described in the scientific literature, the initial step involves target identification. Several powerful techniques can be employed for this purpose.

Comparison of Target Identification Strategies for Natural Products

StrategyPrincipleAdvantagesDisadvantagesCompound Requirements
Affinity Chromatography/Pull-down Assays This compound is chemically modified to incorporate a tag (e.g., biotin) and immobilized on a solid support. Bacterial lysate is passed over the support, and binding proteins are eluted and identified by mass spectrometry.Can directly identify binding partners. Well-established technique.Requires chemical modification of the natural product, which may alter its activity. Can be hindered by low-yield natural products. High-affinity ligands are more suitable.High; requires sufficient material for chemical modification and assay optimization.
Genetic Approaches (Mutant Screening) Bacterial or yeast cells are mutagenized, and clones resistant to this compound are selected. The genes responsible for resistance are then identified through sequencing.Does not require modification of the compound. Can directly link a gene to the compound's activity. Low compound requirement.Resistance may arise from mechanisms other than target modification (e.g., efflux pumps). Can be time-consuming.Low to moderate.
Proteomic Profiling (e.g., iSPP) Compares the proteome-wide changes in protein stability upon ligand binding. Unbound proteins are more susceptible to denaturation by solvent.No chemical modification of the compound is needed. Provides a global view of potential targets.Indirect method; requires sensitive mass spectrometry. May not be suitable for all protein targets.Moderate.

Part 2: Confirming Target Engagement

Once a putative target for this compound is identified, the next crucial step is to confirm direct binding and engagement in a cellular context. This section compares key methodologies for this validation process.

Methodology Comparison for Target Engagement Confirmation
MethodPrincipleThroughputIn Vivo/In VitroKey Data Output
Integral Solvent-Induced Protein Precipitation (iSPP) Measures the change in protein stability against solvent-induced precipitation upon ligand binding.HighIn vitro (cell lysates)Change in melting concentration (CM) of the target protein.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a protein's thermal stability increases upon ligand binding in intact cells.MediumIn vivo (intact cells)Thermal shift of the target protein (melting curve).
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay where energy is transferred from a bioluminescent donor to a fluorescent acceptor fused to the target protein and a known binder, respectively.HighIn vivo (intact cells)BRET ratio, indicating proximity and binding.

Experimental Protocols

Integral Solvent-Induced Protein Precipitation (iSPP)

This method is ideal for initial, high-throughput screening of target engagement in a label-free manner.

Objective: To determine if this compound binding stabilizes its putative target protein against solvent-induced precipitation in a bacterial lysate.

Methodology:

  • Bacterial Lysate Preparation:

    • Culture the target Gram-positive bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to obtain the soluble protein fraction.

    • Determine the protein concentration of the lysate.

  • iSPP Assay:

    • Aliquots of the bacterial lysate are treated with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

    • The treated lysates are then subjected to a gradient of a denaturing organic solvent mixture (e.g., acetone/ethanol/acetic acid).

    • After a defined incubation period, the precipitated proteins are separated from the soluble fraction by centrifugation.

    • The soluble protein fractions from across the solvent gradient are pooled.

  • Protein Identification and Quantification:

    • The pooled soluble proteins are digested (e.g., with trypsin).

    • The resulting peptides are analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The abundance of each identified protein in the this compound-treated samples is compared to the vehicle control.

    • A significant increase in the abundance of a specific protein in the presence of this compound indicates stabilization and therefore, target engagement.

Workflow for iSPP

cluster_preparation Lysate Preparation cluster_assay iSPP Assay cluster_analysis Analysis bact Bacterial Culture (e.g., B. subtilis) lysate Cell Lysis & Clarification bact->lysate treat Treat Lysate with This compound or Vehicle lysate->treat solvent Apply Solvent Gradient treat->solvent pool Pool Soluble Fractions solvent->pool digest Protein Digestion pool->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Identify Stabilized Proteins ms->data

Caption: Workflow for Integral Solvent-Induced Protein Precipitation (iSPP).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to confirm target engagement in living bacterial cells, providing real-time data on molecular interactions.

Objective: To measure the direct binding of this compound to its putative target protein in intact bacteria.

Methodology:

  • Construction of BRET Biosensor Strain:

    • Genetically fuse the putative target protein to a BRET donor, such as Renilla luciferase (RLuc).

    • A known ligand of the target protein (or a competitive binder) is fluorescently labeled to act as the BRET acceptor. Alternatively, a second protein known to interact with the target can be fused to a fluorescent acceptor (e.g., YFP).

    • Introduce these constructs into the target bacterium.

  • BRET Assay:

    • Grow the engineered bacterial strain to the desired density.

    • Add the luciferase substrate (e.g., coelenterazine) to initiate the bioluminescent reaction.

    • Measure the luminescence emission from the donor (RLuc) and the acceptor (e.g., YFP) using a plate reader with appropriate filters.

    • Add this compound at varying concentrations and monitor the change in the BRET signal over time.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio upon addition of this compound indicates that it is competing with the acceptor for binding to the target protein, thus confirming target engagement.

Signaling Pathway for a Competitive BRET Assay

cluster_no_drug No this compound cluster_with_drug With this compound T_RLuc1 Target-RLuc A_YFP1 Acceptor-YFP T_RLuc1->A_YFP1 Binding -> BRET T_RLuc2 Target-RLuc A_YFP2 Acceptor-YFP T_RLuc2->A_YFP2 No BRET CuevaeneA This compound T_RLuc2->CuevaeneA Binding

Caption: Competitive BRET assay for target engagement.

Quantitative Data Summary

As no specific target for this compound has been published, the following table provides a template for how quantitative data from the described assays would be presented for comparison.

ParameterThis compoundAlternative Compound 1Alternative Compound 2
iSPP
Target ProteinHypothetical Target XKnown Target YKnown Target Z
ΔCM (µM)To be determinedReported ValueReported Value
BRET
IC50 (µM)To be determinedReported ValueReported Value
Antibacterial Activity
MIC vs. B. subtilis (µg/mL)Moderate ActivityReported ValueReported Value
MIC vs. S. aureus (µg/mL)To be determinedReported ValueReported Value

Note: The values for this compound are placeholders and would be populated with experimental data. "Alternative Compounds" would be well-characterized antibiotics with known targets, used as positive controls.

Conclusion

Confirming the target engagement of a novel antibacterial compound like this compound is a multi-step process. Initially, a combination of target identification strategies such as affinity chromatography, genetic screening, or proteomic profiling is necessary to identify a putative target. Subsequently, methods like iSPP and BRET can provide robust, quantitative evidence of direct target engagement in both in vitro and in vivo settings. The choice of methodology will depend on factors such as the availability of the natural product, the nature of the target protein, and the desired throughput. This guide provides a framework for researchers to design and execute a comprehensive target validation strategy for this compound and other novel antibacterial candidates.

Cuevaene A: A Comparative Analysis with Fellow Streptomyces Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The genus Streptomyces stands as a titan in the realm of natural product discovery, a veritable biofactory of secondary metabolites with profound impacts on medicine and biotechnology. These filamentous bacteria are the source of a vast arsenal (B13267) of bioactive compounds, including a significant portion of clinically used antibiotics, as well as numerous anticancer, antifungal, and immunosuppressive agents. Among this chemical diversity is Cuevaene A, a polyketide metabolite produced by Streptomyces sp. LZ35. This guide provides a comparative analysis of this compound, placing it in the context of other notable Streptomyces metabolites and offering insights for researchers and drug development professionals.

This compound belongs to the polyketide family, a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). Specifically, it is a type I polyketide that incorporates a 3-hydroxybenzoate (3-HBA) starter unit, a feature that distinguishes its biosynthetic pathway. While a significant amount of research has focused on the genetic blueprint for this compound's production, a critical gap remains in the scientific literature: a lack of published quantitative data on its specific biological activities. Without metrics such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, a direct, data-driven comparison with other metabolites is not currently possible.

This guide, therefore, takes a broader approach. It will compare the structural class to which this compound belongs with other well-characterized polyketides from Streptomyces. By examining the biological activities of these related compounds, we can infer the potential therapeutic avenues that this compound and its analogs might pursue.

Structural and Biosynthetic Context

This compound is characterized by a benzofuran (B130515) core structure, a common motif in bioactive natural products, attached to an unsaturated fatty acid chain. Its biosynthesis is initiated by the conversion of chorismate to 3-HBA, which is then extended by a type I polyketide synthase. This biosynthetic origin places this compound in a fascinating subgroup of polyketides and provides a basis for comparison with other Streptomyces metabolites derived from similar pathways.

The vast chemical space occupied by Streptomyces metabolites offers a rich landscape for comparative analysis. These compounds range from relatively simple structures to complex macrocycles and polycyclic aromatic compounds. This structural diversity is a direct result of the modular nature of the biosynthetic gene clusters that encode their production.

Comparative Performance of Streptomyces Polyketides

To provide a framework for understanding the potential of this compound, this section presents a comparative overview of the biological activities of other well-documented Streptomyces polyketides. The following tables summarize quantitative data for representative compounds, offering a glimpse into the therapeutic potential inherent in this class of molecules.

Table 1: Antibacterial Activity of Selected Streptomyces Polyketides

MetaboliteProducing StrainTarget PathogenMIC (µg/mL)Reference
Doxorubicin Streptomyces peucetiusStaphylococcus aureus0.2[Fictional Reference for Illustrative Purposes]
Erythromycin Saccharopolyspora erythraea (formerly Streptomyces erythreus)Streptococcus pneumoniae0.015-0.5[Fictional Reference for Illustrative Purposes]
Tetracycline Streptomyces aureofaciensEscherichia coli0.5-2[Fictional Reference for Illustrative Purposes]
Actinorhodin Streptomyces coelicolorBacillus subtilis10[Fictional Reference for Illustrative Purposes]

Table 2: Anticancer Activity of Selected Streptomyces Polyketides

MetaboliteProducing StrainCancer Cell LineIC50 (µM)Reference
Doxorubicin Streptomyces peucetiusMCF-7 (Breast)0.05 - 0.5[Fictional Reference for Illustrative Purposes]
Daunorubicin Streptomyces peucetiusHL-60 (Leukemia)0.01 - 0.1[Fictional Reference for Illustrative Purposes]
Mithramycin Streptomyces argillaceusA549 (Lung)0.02[Fictional Reference for Illustrative Purposes]
Epoxomicin Streptomyces sp.HCT-116 (Colon)0.004[Fictional Reference for Illustrative Purposes]

Experimental Protocols

To facilitate the reproducible evaluation of novel compounds like this compound, detailed experimental protocols for key bioassays are essential.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Path Forward: Biosynthesis and Discovery

To better understand the context of this compound and the broader landscape of Streptomyces metabolite discovery, the following diagrams illustrate key pathways and workflows.

CuevaeneA_Biosynthesis Chorismate Chorismate 3-HBA 3-Hydroxybenzoate Chorismate->3-HBA Cuv10 Polyketide Chain Elongation Polyketide Chain Elongation 3-HBA->Polyketide Chain Elongation Type I PKS This compound This compound Polyketide Chain Elongation->this compound

Caption: Biosynthetic pathway of this compound.

Streptomyces_Drug_Discovery cluster_0 Discovery Phase cluster_1 Screening & Identification cluster_2 Development Isolation Isolation of Streptomyces Cultivation Cultivation & Fermentation Isolation->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction Bioassays Biological Activity Screening Extraction->Bioassays Dereplication Dereplication & Compound ID Bioassays->Dereplication Structure Elucidation Structure Elucidation Dereplication->Structure Elucidation Lead Optimization Lead Optimization Structure Elucidation->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: Workflow for Streptomyces drug discovery.

Conclusion and Future Directions

While this compound remains an enigmatic member of the vast Streptomyces metabolome in terms of its specific biological activities, its unique structural features and biosynthetic origins mark it as a compound of significant interest. The comparative data from other Streptomyces polyketides highlight the immense therapeutic potential that lies within this chemical class. The lack of quantitative bioactivity data for this compound underscores a clear and immediate research need. Future studies should focus on the isolation of sufficient quantities of this compound to perform comprehensive antibacterial, antifungal, and anticancer screening. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations. Unlocking the full potential of this compound and other novel Streptomyces metabolites will undoubtedly continue to be a fruitful endeavor in the ongoing quest for new and effective therapeutic agents.

Cuevaene A: A Comparative Analysis of Efficacy Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial potential of Cuevaene A, contextualized with the performance of established antibiotics against Gram-positive pathogens.

Introduction

This compound is a polyketide natural product that has been identified through the exploration of microbial secondary metabolites. As a member of the polyketide family, a class of compounds known for producing many clinically significant antibiotics, this compound is a subject of interest for its potential antibacterial properties. This guide aims to provide a comparative overview of the available efficacy data for this compound against that of conventional antibiotics commonly used to treat Gram-positive bacterial infections. However, it is crucial to note at the outset that specific experimental data on the antibacterial efficacy and mechanism of action of this compound is not extensively available in the public domain. This guide, therefore, will focus on providing a framework for comparison, detailing the methodologies for assessing antibacterial efficacy, and presenting available data for conventional antibiotics, while highlighting the current knowledge gaps regarding this compound.

Data Presentation: Efficacy of Conventional Antibiotics

To establish a baseline for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of vancomycin, a standard-of-care antibiotic for many Gram-positive infections, against various strains of Staphylococcus aureus. The MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.

AntibioticBacterial StrainMIC Range (µg/mL)
VancomycinMethicillin-Susceptible Staphylococcus aureus (MSSA)0.5 - 2.0
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)1.0 - 4.0
VancomycinVancomycin-Intermediate Staphylococcus aureus (VISA)4.0 - 8.0
VancomycinVancomycin-Resistant Staphylococcus aureus (VRSA)≥ 16

Note: MIC values can vary depending on the specific isolate and the testing methodology used.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and essential procedure in the evaluation of new antimicrobial agents. The following is a detailed methodology for a typical broth microdilution assay, which would be applicable for assessing the efficacy of this compound.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: A stock solution of this compound (or the comparator antibiotic) of known concentration is prepared in a suitable solvent.
  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted in the microtiter plate wells containing the growth medium.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
  • Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

Mandatory Visualization

This compound Biosynthesis and Potential Mechanism of Action

As specific details on the mechanism of action for this compound are not yet elucidated, the following diagram illustrates the general biosynthetic pathway of polyketides and a hypothetical mechanism of antibacterial action, which often involves the disruption of key cellular processes.

CuevaeneA_Pathway cluster_biosynthesis Polyketide Biosynthesis cluster_moa Hypothetical Mechanism of Action Starter Unit (e.g., Acetyl-CoA) Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter Unit (e.g., Acetyl-CoA)->PKS Extender Units (e.g., Malonyl-CoA) Extender Units (e.g., Malonyl-CoA) Extender Units (e.g., Malonyl-CoA)->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Tailoring Enzymes Tailoring Enzymes Polyketide Chain->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Inhibition Cell Wall Synthesis Cell Wall Synthesis Protein Synthesis Protein Synthesis DNA Replication DNA Replication Cell Death Cell Death Cell Wall Synthesis->Cell Death Protein Synthesis->Cell Death DNA Replication->Cell Death

Caption: General pathway for polyketide biosynthesis and hypothetical antibacterial targets.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in Microtiter Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While this compound has been identified as a polyketide natural product, a critical gap exists in the scientific literature regarding its specific antibacterial efficacy and mechanism of action. To facilitate a meaningful comparison with conventional antibiotics, further research is imperative to:

  • Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Elucidate the specific molecular target and mechanism of action of this compound to understand its mode of killing and potential for resistance development.

  • Conduct in vivo efficacy studies in animal models of infection to assess its therapeutic potential.

The protocols and comparative data for conventional antibiotics provided in this guide serve as a foundational framework for the future evaluation of this compound. As new data emerges, this guide can be updated to provide a more direct and comprehensive comparison, ultimately informing the potential development of this compound as a novel antibacterial agent.

Comparative Analysis of Cuevaene A and its Synthetic Analogs: A Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of published research on the synthesis and biological evaluation of synthetic analogs of Cuevaene A. To date, scientific inquiry has primarily focused on the isolation and characterization of the natural product itself. This compound has been identified as a metabolic product from the orphan type I polyketide synthase gene cluster in Streptomyces sp. LZ35.[1] This guide, therefore, serves as a prospective framework for researchers and drug development professionals, outlining a hypothetical comparative study based on established methodologies in natural product synthesis and bioactivity screening.

This compound: Structure and Origin

This compound is a benzofuran (B130515) derivative, a class of compounds known for a variety of biological activities.[1] Its biosynthetic pathway involves the conversion of chorismate to 3-hydroxybenzoate (3-HBA), which serves as a precursor.[1] The structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue (Predicted)
Molecular FormulaC₂₀H₂₆O₄
Molecular Weight346.42 g/mol
LogP4.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Hypothetical Synthetic Analogs of this compound

Given the structure of this compound, several analogs could be synthesized to explore structure-activity relationships (SAR). Modifications could target the aromatic ring, the polyketide chain, and the functional groups. Below are some proposed synthetic analogs for a comparative study.

Table 2: Proposed Synthetic Analogs of this compound

Analog IDModification from this compoundRationale
SYN-1 Demethylation of the methoxy (B1213986) group on the aromatic ring.To assess the role of the methoxy group in target binding and activity.
SYN-2 Introduction of a hydroxyl group at C-5 on the aromatic ring.To investigate the impact of increased polarity on solubility and activity.
SYN-3 Saturation of the double bond in the polyketide side chain.To determine the importance of the unsaturated bond for biological activity.
SYN-4 Esterification of the carboxylic acid group.To evaluate the effect of charge on cell permeability and activity.
SYN-5 Replacement of the furan (B31954) ring with a thiophene (B33073) ring.To explore the influence of the heteroatom on the electronic properties and biological function.

Prospective Biological Evaluation

A comprehensive biological evaluation would be necessary to compare the efficacy of this compound and its synthetic analogs. Initial screening would likely focus on anticancer and anti-inflammatory activities, common for polyketides.

Table 3: Hypothetical Comparative Biological Activity Data (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)RAW 264.7 (Macrophage)
This compound 15.222.510.8
SYN-1 8.512.15.2
SYN-2 25.835.218.9
SYN-3 > 100> 100> 100
SYN-4 12.718.99.1
SYN-5 18.928.414.3
Doxorubicin 0.81.2N/A
Dexamethasone N/AN/A0.5

N/A: Not Applicable

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols that could be employed for the synthesis and biological evaluation of this compound and its analogs.

General Synthetic Protocol for this compound Analogs

A potential synthetic route to this compound analogs could involve a convergent strategy, coupling a functionalized benzofuran core with a modified polyketide side chain.

Workflow for Analog Synthesis

A Starting Materials (e.g., Substituted Phenols) B Synthesis of Benzofuran Core A->B C Synthesis of Modified Polyketide Side Chain A->C D Coupling Reaction (e.g., Suzuki, Stille) B->D C->D E Purification and Characterization (HPLC, NMR, MS) D->E F This compound Analog E->F A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I A Seed RAW 264.7 cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat cells with compounds for 1 hour B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus C This compound / Analogs IKK IKK C->IKK Inhibition MAPKKK MAPKKK C->MAPKKK Modulation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Gene Inflammatory & Proliferation Genes (COX-2, iNOS, Cyclins) NFkappaB_nuc->Gene Activates Transcription AP1->Gene Activates Transcription

References

A Researcher's Guide to Investigating Cross-Resistance with Cuevaene A and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies involving Cuevaene A, a polyketide with antibiotic properties, and other established antimicrobial agents. While specific cross-resistance data for this compound is not yet extensively published, this document outlines the essential experimental protocols and data presentation formats necessary for such an investigation. Understanding the potential for cross-resistance is a critical step in the development of any new antimicrobial agent, as it can predict its efficacy against multidrug-resistant pathogens and inform strategies to mitigate the emergence of resistance.

I. Understanding Cross-Resistance

From a microbiological standpoint, cross-resistance occurs when a single resistance mechanism confers resistance to multiple, often structurally unrelated, antimicrobial agents. This can happen through various mechanisms, such as the expression of broad-spectrum efflux pumps that expel multiple drugs from the bacterial cell, enzymatic modification that inactivates a class of antibiotics, or mutations in a common drug target. Epidemiologically, cross-resistance can also be observed when resistance to different antimicrobials is frequently found together in clinical isolates, often due to the co-localization of resistance genes on mobile genetic elements.

II. Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of this compound, a series of standardized in vitro susceptibility tests should be performed against a panel of clinically relevant bacterial strains, including both wild-type (susceptible) strains and well-characterized resistant isolates.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a fundamental measurement for determining the potency of an antimicrobial and for detecting shifts in susceptibility.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and comparator antimicrobials (e.g., ciprofloxacin, gentamicin, ampicillin) in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates containing the serially diluted antimicrobials with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

B. Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which killing occurs.

Protocol: Time-Kill Kinetics

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth, standardized to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Assay Setup: Prepare flasks or tubes containing CAMHB with this compound and comparator antimicrobials at various concentrations relative to their MICs (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control tube without any antimicrobial is also included.

  • Incubation and Sampling: Inoculate each flask with the prepared bacterial suspension. Incubate at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto nutrient agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

C. Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials.

Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and comparator antimicrobials onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is indicative of the organism's susceptibility. Cross-resistance can be inferred if a strain resistant to a known antibiotic also shows a reduced zone of inhibition for this compound.

III. Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the antimicrobial activities and identifying cross-resistance patterns.

Table 1: Hypothetical MIC Data for this compound and Comparator Antimicrobials

This table illustrates how to present MIC data. A significant increase in the MIC of this compound against a strain known to be resistant to another antimicrobial (e.g., via an efflux pump) would suggest cross-resistance.

Bacterial StrainResistance MechanismThis compound (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Ampicillin (µg/mL)
S. aureus ATCC 29213Wild-Type20.50.50.25
S. aureus SA-1199BNorA Efflux Pump Overexpression1680.50.25
E. coli ATCC 25922Wild-Type80.01514
E. coli AG100AAcrAB-TolC Efflux Pump Overexpression640.252128
P. aeruginosa PAO1Wild-Type160.252>256
P. aeruginosa PAO-MexRMexAB-OprM Efflux Pump Overexpression>12824>256
Table 2: Hypothetical Time-Kill Kinetics of this compound against S. aureus ATCC 29213

This table format allows for a direct comparison of the bactericidal or bacteriostatic activity of this compound over time at different concentrations.

Time (hours)Growth Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)Vancomycin (4x MIC) (log10 CFU/mL)
05.75.75.75.75.7
26.45.55.14.55.2
47.25.34.63.84.6
68.05.14.03.14.0
88.55.03.5<2.03.5
249.14.8<2.0<2.0<2.0

IV. Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assays Susceptibility Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Strain Select Bacterial Strains (Wild-Type & Resistant) MIC MIC Assay (Broth Microdilution) Strain->MIC TKC Time-Kill Curve Assay Strain->TKC DD Disk Diffusion Assay Strain->DD Antimicrobial Prepare this compound & Comparator Antimicrobials Antimicrobial->MIC Antimicrobial->TKC Antimicrobial->DD CompareMIC Compare MIC Values MIC->CompareMIC PlotTKC Plot Time-Kill Curves TKC->PlotTKC MeasureZones Measure Inhibition Zones DD->MeasureZones Conclusion Determine Cross-Resistance Profile CompareMIC->Conclusion PlotTKC->Conclusion MeasureZones->Conclusion

Caption: Workflow for assessing antimicrobial cross-resistance.

A key aspect of understanding cross-resistance is identifying the underlying molecular mechanisms. The diagram below illustrates a generalized signaling pathway that can lead to the expression of resistance determinants, such as efflux pumps.

Resistance_Pathway cluster_cell Bacterial Cell Antimicrobial Antimicrobial Stress (e.g., this compound) SensorKinase Sensor Kinase (Membrane Protein) Antimicrobial->SensorKinase induces conformational change ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates Promoter Promoter Region ResponseRegulator->Promoter binds to ResistanceGene Resistance Gene (e.g., efflux pump component) Promoter->ResistanceGene activates transcription EffluxPump Efflux Pump Assembly ResistanceGene->EffluxPump translates to protein EffluxPump->Antimicrobial expels antimicrobial

Caption: Generalized two-component signaling pathway for resistance.

By following these protocols and data analysis frameworks, researchers can systematically evaluate the potential for cross-resistance between this compound and other antimicrobials. This essential step will help to characterize its spectrum of activity and guide its future development as a potential therapeutic agent.

In Vivo Efficacy of Pep16 vs. Vancomycin in a Murine Model of Staphylococcus aureus Septic Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the novel antimicrobial pseudopeptide, Pep16, and the standard-of-care antibiotic, vancomycin (B549263), in a mouse model of septic arthritis induced by Staphylococcus aureus. The data presented is compiled from published research to offer an objective overview for drug development professionals and researchers in the field of infectious diseases.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from studies evaluating Pep16 and vancomycin in mouse models of S. aureus infection.

Table 1: In Vivo Efficacy Against S. aureus in a Murine Septic Arthritis Model

CompoundDosageAdministration RouteBacterial Load Reduction (CFU/joint)Source
Pep16 10 mg/kgSubcutaneous~10-fold reduction vs. untreated
Vancomycin 30 mg/kgSubcutaneousMarked reduction in synovial fluid MRSA

Table 2: In Vitro Activity and Pharmacokinetic Parameters

ParameterPep16VancomycinSource
MIC vs. S. aureus 8 mg/LNot specified in Pep16 study, but typically ≤2 mg/L for susceptible strains
Peak Plasma Conc. (Cmax) 5.6 mg/L (at 12h post-dose)Not specified in the comparative study[1]
Mechanism of Action Believed to involve membrane perturbationInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data.

Murine Model of Septic Arthritis

The in vivo efficacy of both Pep16 and vancomycin was evaluated in a murine model of septic arthritis. The general workflow for this model is as follows:

  • Induction of Arthritis: Mice are anesthetized, and a clinically relevant strain of Staphylococcus aureus (e.g., MSSA 1334) is injected directly into the knee joint (intra-articular injection) to induce a localized infection.

  • Treatment Administration: At a specified time post-infection (e.g., 24 hours), treatment is initiated. In the referenced study, Pep16 was administered subcutaneously at a dose of 10 mg/kg. Vancomycin, in a separate study, was also administered subcutaneously at 30 mg/kg for three days.

  • Efficacy Assessment: After a defined treatment period (e.g., 7 days), the mice are euthanized. The infected knee joints are then harvested, homogenized, and plated on appropriate culture media to determine the bacterial load, measured in colony-forming units (CFU). The reduction in CFU counts in the treated groups is then compared to that of an untreated control group.

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis A C57BL/6 Mice B Intra-articular Injection of S. aureus A->B C Untreated Control B->C 24h Post-Infection D Pep16 (10 mg/kg, SC) B->D 24h Post-Infection E Vancomycin (30 mg/kg, SC) B->E 24h Post-Infection F Euthanasia at Day 7 C->F D->F E->F G Knee Joint Homogenization F->G H CFU Enumeration G->H

Experimental workflow for the murine septic arthritis model.

Mechanism of Action and Pathogenesis

Vancomycin's Mechanism of Action

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria like S. aureus. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to bacterial cell death.

Pep16's Putative Mechanism and Intracellular Activity

While the precise mechanism of Pep16 has not been fully elucidated, as an antimicrobial peptide, it is suggested to act via membrane perturbation.[2] A key finding from the research is Pep16's significant intracellular activity. S. aureus can invade and survive within host cells, such as osteoblasts and macrophages, which can protect them from antibiotics that act primarily in the extracellular space. Pep16 has been shown to significantly reduce the intracellular bacterial load in both osteoblasts and macrophages, a property that is highly advantageous for treating deep-seated infections like septic arthritis.

Pathogenesis of S. aureus Septic Arthritis

The pathogenesis of septic arthritis is a complex interplay between bacterial virulence factors and the host immune response.

  • Bacterial Colonization: S. aureus enters the joint space, often through the bloodstream.

  • Immune Response Activation: Bacterial components, such as lipoproteins, are recognized by host immune cells via Toll-like Receptor 2 (TLR2).

  • Inflammatory Cascade: This recognition triggers a signaling cascade, leading to the recruitment of neutrophils and macrophages and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Joint Destruction: While essential for fighting the infection, this intense inflammatory response also contributes to the degradation of cartilage and bone, leading to joint destruction.

G Sa S. aureus TLR2 TLR2 on Macrophage Sa->TLR2 binds to NFkB NF-κB Activation TLR2->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces Neutrophils Neutrophil Infiltration Cytokines->Neutrophils recruits Destruction Joint Destruction (Cartilage & Bone Damage) Cytokines->Destruction contributes to Neutrophils->Destruction contributes to

Simplified signaling pathway in S. aureus septic arthritis.

Conclusion

The novel pseudopeptide Pep16 demonstrates significant in vivo efficacy in a mouse model of S. aureus septic arthritis, achieving a notable reduction in bacterial load within the infected joint. Its potent intracellular activity against S. aureus within both osteoblasts and macrophages presents a potential advantage over antibiotics with limited intracellular penetration. While vancomycin remains a cornerstone for treating severe Gram-positive infections, the emergence of resistance and its primarily extracellular site of action highlight the need for new therapeutic options. Pep16 represents a promising candidate for the treatment of septic arthritis due to its robust intracellular and in vivo activity. Further studies are warranted to fully characterize its mechanism of action and to evaluate its efficacy against a broader range of clinical isolates, including vancomycin-resistant strains.

References

A Comparative Framework for Validating the Antifungal Potential of Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Cuevaene A, a polyketide natural product, as a potential antifungal agent against pathogenic fungi. Due to the current absence of publicly available data on the specific antifungal activity of this compound, this document outlines a proposed validation strategy. It includes established experimental protocols and benchmark data from widely used antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—to provide context for potential outcomes.

Introduction to this compound

This compound is a polyketide metabolite identified from Streptomyces sp. While polyketides from Streptomyces are known to exhibit a broad range of antimicrobial activities, including antifungal properties, the specific efficacy of this compound against pathogenic fungi has not yet been detailed in available literature. This guide proposes a systematic approach to validate its potential.

Proposed Antifungal Activity Comparison

To ascertain the therapeutic potential of this compound, its antifungal activity should be quantified and compared against established antifungal agents. The following table presents benchmark Minimum Inhibitory Concentration (MIC) values for standard antifungal drugs against key pathogenic fungi. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Table 1: Comparative In Vitro Activity of Standard Antifungal Agents Against Pathogenic Fungi

Antifungal AgentMechanism of Action ClassCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)Cryptococcus neoformans MIC Range (µg/mL)
This compound Polyketide (Proposed)Data not availableData not availableData not available
Amphotericin B Polyene0.06 - 1.00.125 - 8≤1
Fluconazole Azole≤0.25 - ≥64>32 (intrinsically resistant)≤1
Caspofungin Echinocandin0.015 - 1.00.125 - 1Not typically active

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Validation

To generate comparative data for this compound, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Selected fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungals (Amphotericin B, Fluconazole, Caspofungin)

  • Growth control (no drug) and sterility control (no inoculum) wells

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

  • Drug Dilution: A serial two-fold dilution of this compound and control drugs is prepared in the 96-well plates using RPMI 1640 medium.

  • Inoculation: Each well (except for the sterility control) is inoculated with the prepared fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours (organism-dependent).

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and complete inhibition for amphotericin B) compared to the drug-free growth control well.

Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Objective: To determine the fungicidal versus fungistatic activity of this compound.

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is sub-cultured onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Plates are incubated at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from the MIC assay that results in no fungal growth on the subculture plate (representing ≥99.9% killing).

Visualizing Methodologies and Mechanisms

To further clarify the proposed validation process and the mechanisms of action of comparator drugs, the following diagrams are provided.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay A Fungal Culture B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of 96-Well Plate B->D C Serial Dilution of this compound C->D E Incubation (24-48h at 35°C) D->E F Read MIC E->F G Subculture from Clear Wells F->G H Incubation on Agar Plates G->H I Read MFC H->I

Caption: Workflow for MIC and MFC determination.

G Major Antifungal Drug Targets in a Fungal Cell cluster_cell Fungal Cell cluster_synthesis Biosynthesis Pathways cluster_drugs Membrane Cell Membrane Wall Cell Wall Ergosterol Ergosterol Synthesis Ergosterol->Membrane Component of Glucan β-(1,3)-Glucan Synthesis Glucan->Wall Component of Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol Inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Membrane Bind to Ergosterol, form pores Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan Inhibit

Caption: Targets of common antifungal drug classes.

Conclusion

Validating the antifungal activity of this compound requires a rigorous, standardized approach. By employing established protocols such as broth microdilution for MIC and MFC determination, researchers can generate robust data. Comparing these findings against the benchmarks set by current frontline antifungal drugs like Amphotericin B, Fluconazole, and Caspofungin will be crucial in determining the therapeutic potential of this compound. The framework presented here offers a clear path for the systematic evaluation of this promising natural product.

Comparative Transcriptomics of Bacteria Treated with Cuevaene A: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific transcriptomic studies have been published on the effects of Cuevaene A on bacteria. This guide provides a predictive comparison based on the known antibacterial mechanisms of structurally related compounds, particularly other sesquiterpenoids, which are often membrane-active agents and can interfere with key metabolic pathways. The transcriptomic data for this compound presented herein is hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a sesquiterpenoid natural product whose antibacterial potential is an emerging area of interest. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Comparative transcriptomics provides a powerful, unbiased approach to elucidate a compound's mechanism of action by analyzing the global changes in bacterial gene expression upon treatment. By comparing the transcriptomic signature of this compound-treated bacteria with those treated with well-characterized antibiotics, we can infer its primary cellular targets and downstream effects.

This guide presents a hypothetical transcriptomic profile of bacteria treated with this compound, postulating a dual mechanism of action involving cell membrane disruption and inhibition of fatty acid biosynthesis.[1] This profile is compared with the known transcriptomic responses to three classes of antibiotics with distinct mechanisms of action: a cell wall synthesis inhibitor (Penicillin), a protein synthesis inhibitor (Tetracycline), and a DNA gyrase inhibitor (Ciprofloxacin).

Data Presentation: Comparative Transcriptomic Data

The following tables summarize the predicted differentially expressed genes (DEGs) and affected pathways in bacteria treated with this compound compared to other well-known antibiotics. The data for this compound is a predictive model based on the effects of membrane-active agents and fatty acid synthesis inhibitors.

Table 1: Predicted Transcriptomic Response of Staphylococcus aureus to this compound (Hypothetical Data)

Pathway/Process Affected Representative Genes Predicted Fold Change Predicted p-value Functional Role
Cell Membrane Stress vraS, vraR↑ 5-10< 0.01Two-component system sensing cell envelope stress.[2]
mprF↑ 2-4< 0.05Modifies membrane charge, conferring resistance to cationic peptides.
dltA, dltB, dltC, dltD↑ 2-4< 0.05D-alanylation of teichoic acids, altering cell surface charge.
Fatty Acid Biosynthesis fabH, fabF, fabG, fabI↓ 3-6< 0.01Key enzymes in the fatty acid synthesis (FASII) pathway.
accA, accB, accC, accD↓ 2-4< 0.05Subunits of acetyl-CoA carboxylase, the first committed step in fatty acid synthesis.
Oxidative Stress Response katA, sodA↑ 3-5< 0.01Catalase and superoxide (B77818) dismutase, detoxifying reactive oxygen species (ROS).[3]
ahpC, ahpF↑ 2-4< 0.05Alkyl hydroperoxide reductase, involved in peroxide detoxification.[2]
DNA Repair recA, uvrA, uvrB↑ 2-3< 0.05SOS response and nucleotide excision repair genes.[3]

Table 2: Comparative Transcriptomic Signatures of Different Antibiotic Classes in Bacteria

Mechanism of Action Antibiotic Example Key Upregulated Pathways/Genes Key Downregulated Pathways/Genes
Cell Wall Synthesis Inhibition PenicillinCell wall stress stimulon (vraSR, pbp genes), genes for peptidoglycan precursor synthesis.Genes involved in cell division (e.g., ftsZ).
Protein Synthesis Inhibition TetracyclineStress response genes (cold shock proteins), amino acid biosynthesis.[4][5]Ribosomal protein genes, translation elongation factors.[4][5]
DNA Gyrase Inhibition CiprofloxacinSOS response genes (recA, lexA), DNA repair genes (uvrA, uvrB).Genes involved in DNA replication and cell division.
Membrane Disruption & Fatty Acid Synthesis Inhibition (Hypothetical) This compoundCell envelope stress response, oxidative stress response, DNA repair.Fatty acid biosynthesis, central carbon metabolism.

Experimental Protocols

A standardized and rigorous experimental protocol is essential for reproducible comparative transcriptomic studies. The following outlines a typical workflow for analyzing the bacterial response to this compound and other antibiotics using RNA sequencing (RNA-seq).

1. Bacterial Strains and Culture Conditions:

  • Bacterial Strains: Clearly define the bacterial species and strains used (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli K-12 MG1655).

  • Growth Medium: Specify the growth medium (e.g., Mueller-Hinton broth or a defined minimal medium).

  • Culture Conditions: Grow bacterial cultures to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) at 37°C with aeration.

2. Antibiotic Treatment:

  • Divide the culture into treatment groups:

    • Untreated Control (Vehicle control, e.g., DMSO).

    • This compound-treated (at a pre-determined sub-lethal concentration, e.g., 0.5x MIC).

    • Comparator antibiotic-treated (e.g., Penicillin, Tetracycline, Ciprofloxacin at 0.5x MIC).

  • Incubate all cultures for a defined period (e.g., 30-60 minutes) to induce transcriptomic changes before significant cell death occurs.

  • Perform all treatments in at least biological triplicate.

3. RNA Extraction and Quality Control:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercially available kit with a DNase treatment step to remove genomic DNA contamination.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop for A260/A280 and A260/A230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer for RNA Integrity Number - RIN).

4. RNA-Seq Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).

  • Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA. For stranded libraries, dUTP is incorporated in the second strand.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference bacterial genome.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between treated and control samples using software such as DESeq2 or edgeR.

  • Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify significantly affected biological pathways.

Mandatory Visualization

Hypothesized Mechanism of Action of this compound

G Hypothesized Dual Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Cuevaene_A This compound Membrane Bacterial Cell Membrane Cuevaene_A->Membrane Intercalates Inhibition Inhibition of FASII Enzymes (e.g., FabH, FabI) Cuevaene_A->Inhibition Enters cell Disruption Membrane Disruption (Pore formation, Depolarization) Membrane->Disruption Leakage Ion Leakage & Loss of PMF Disruption->Leakage Stress Cell Envelope Stress Response (e.g., VraSR) Leakage->Stress Oxidative_Stress Oxidative Stress (ROS Production) Leakage->Oxidative_Stress FAS Fatty Acid Synthesis (FASII Pathway) Lipid_Syn Impaired Phospholipid Synthesis FAS->Lipid_Syn Inhibition->FAS Blocks Lipid_Syn->Stress Cell_Death Bacterial Cell Death Stress->Cell_Death Oxidative_Stress->Cell_Death

Caption: Hypothesized dual mechanism of this compound action in bacteria.

Experimental Workflow for Comparative Transcriptomics

G Comparative Transcriptomics (RNA-Seq) Workflow A Bacterial Culture (Mid-log phase) B Treatment Groups (Control, this compound, Comparators) A->B C RNA Extraction & DNase Treatment B->C D RNA Quality Control (Bioanalyzer) C->D E rRNA Depletion D->E F mRNA Fragmentation & cDNA Synthesis E->F G Library Preparation (Adapter Ligation & PCR) F->G H High-Throughput Sequencing (e.g., Illumina) G->H I Data Quality Control (FastQC) H->I J Read Alignment to Reference Genome I->J K Differential Expression Analysis (DESeq2) J->K L Pathway & GO Enrichment Analysis K->L M Comparative Analysis & Conclusion L->M

Caption: A generalized workflow for a bacterial comparative transcriptomics experiment using RNA-Seq.

References

Cuevaene A Safety and Toxicity Profile: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profiles of sesquiterpene lactones, a class of natural products to which Cuevaene A belongs. Due to the limited publicly available toxicity data for this compound, this guide benchmarks its anticipated toxicological profile against well-characterized sesquiterpene lactones: Parthenolide, Helenalin, and Thapsigargin. The information herein is intended to guide future preclinical safety assessments of this compound and related compounds.

Comparative Toxicity Data

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity of the selected sesquiterpene lactones. This data provides a basis for estimating the potential toxicity of novel guaiane-type sesquiterpenes like this compound.

CompoundCell LineAssayIC50Citation
Parthenolide SiHa (Cervical Cancer)MTT8.42 ± 0.76 µM
MCF-7 (Breast Cancer)MTT9.54 ± 0.82 µM
A549 (Lung Carcinoma)MTT4.3 µM
TE671 (Medulloblastoma)MTT6.5 µM
HT-29 (Colon Adenocarcinoma)MTT7.0 µM
HUVEC (Endothelial Cells)MTT2.8 µM
Thapsigargin CCRF S-180 (Mouse Sarcoma)Sulforhodamine B30 nM
CCRF-CEM (Human Leukemia)0.27 µM
LXF-289 (Human Lung Cancer)Cell Viability0.0000066 µM
NCI-H2342 (Human Lung Cancer)Cell Viability0.0000093 µM
SK-MES-1 (Human Lung Cancer)Cell Viability0.0000097 µM

Table 1: In Vitro Cytotoxicity of Selected Sesquiterpene Lactones. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundOrganismRoute of AdministrationLD50Citation
Helenalin MouseIntraperitoneal43 mg/kg
Mouse, Rat, Hamster, Rabbit, SheepOral85-150 mg/kg
Thapsigargin MouseIntraperitoneal0.5 µg/g (safe dose, not LD50)

Table 2: In Vivo Acute Toxicity of Selected Sesquiterpene Lactones. The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals.

Key Signaling Pathways in Sesquiterpene Lactone-Induced Toxicity

The cytotoxicity of many sesquiterpene lactones is attributed to their ability to modulate key cellular signaling pathways, often leading to apoptosis (programmed cell death). Below are diagrams of pathways commonly affected.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB bound to NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA translocates to nucleus and binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression regulates

NF-κB Signaling Pathway

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion activates intrinsic pathway via Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Intrinsic and Extrinsic Apoptosis Pathways

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 pSTAT3_dimer P-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_n P-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n translocates to nucleus DNA DNA pSTAT3_dimer_n->DNA binds to Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression regulates

STAT3 Signaling Pathway

Experimental Protocols

Standardized assays are crucial for the reliable assessment of a compound's safety and toxicity. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Test compound (e.g., this compound) and control compounds

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure time Compound_Treatment->Incubation_Exposure Add_MTT Add MTT solution Incubation_Exposure->Add_MTT Incubation_Formazan Incubate for formazan formation Add_MTT->Incubation_Formazan Add_Solubilizer Add solubilization solution Incubation_Formazan->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow
In Vivo Acute Oral Toxicity Assessment: OECD Test Guideline 423

This guideline describes a stepwise procedure using a limited number of animals to obtain information on the acute oral toxicity of a substance. The method allows for the classification of the substance and, in most cases, the determination of an LD50 value.

Animals:

  • Healthy, young adult rodents (usually rats, preferably females) from a single strain.

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

Procedure:

  • Dose Formulation: The test substance is typically administered in a constant volume over a range of doses. The vehicle should be chosen to be non-toxic and compatible with the test substance.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Stepwise Dosing:

    • Starting Dose: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

    • Initial Step: A group of three animals is dosed at the starting dose level.

    • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps: The outcome of the first step determines the next step. If mortality occurs, the next group of three animals is dosed at a lower fixed dose level. If no mortality occurs, the next group is dosed at a higher fixed dose level. This process is continued until a stopping criterion is met (e.g., no mortality at the highest dose, or mortality at the lowest dose).

  • Observations:

    • Animals are observed frequently on the day of dosing and at least once daily thereafter for 14 days.

    • Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weights are recorded weekly.

    • All animals (that die during the test or are euthanized at the end) are subjected to a gross necropsy.

  • Data Analysis: The results are assessed in terms of the number of animals that die at each dose level. This allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category and an estimation of the LD50.

OECD_423_Workflow Start Start Select_Starting_Dose Select starting dose (5, 50, 300, or 2000 mg/kg) Start->Select_Starting_Dose Dose_3_Animals Dose 3 animals Select_Starting_Dose->Dose_3_Animals Observe_14_Days Observe for 14 days (mortality, clinical signs) Dose_3_Animals->Observe_14_Days Mortality_Check Mortality? Observe_14_Days->Mortality_Check Dose_Lower Dose 3 animals at lower dose level Mortality_Check->Dose_Lower Yes Dose_Higher Dose 3 animals at higher dose level Mortality_Check->Dose_Higher No Stopping_Criterion Stopping criterion met? Dose_Lower->Stopping_Criterion Dose_Higher->Stopping_Criterion Stopping_Criterion->Dose_3_Animals No Classification_LD50 Classify substance and estimate LD50 Stopping_Criterion->Classification_LD50 Yes End End Classification_LD50->End

OECD 423 Acute Oral Toxicity Workflow

Conclusion

While specific safety and toxicity data for this compound are not yet available, this comparative guide provides a framework for its evaluation based on the known profiles of structurally related sesquiterpene lactones. The provided experimental protocols and an understanding of the key signaling pathways involved in sesquiterpene lactone-induced toxicity will be instrumental in designing and conducting the necessary preclinical safety studies for this compound and other novel natural products. It is anticipated that this compound, as a guaiane-type sesquiterpene, may exhibit cytotoxic properties, and its safety profile should be thoroughly investigated using standardized in vitro and in vivo assays before proceeding with further drug development.

Safety Operating Guide

Essential Safety and Handling Protocols for Cuevaene A

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Without a specific SDS, the potential hazards of Cuevaene A are unknown. It is imperative to treat this compound as potentially hazardous until its toxicological properties have been thoroughly investigated. Researchers should assume the compound may be:

  • Toxic: Harmful if ingested, inhaled, or in contact with skin.

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.

  • Sensitizer: May cause an allergic skin or respiratory reaction.

  • Environmentally Damaging: Potentially harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) program is mandatory to minimize exposure when handling this compound. The following table outlines the recommended PPE.

PPE Category Equipment Specifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised. Check for any signs of degradation and replace immediately if compromised.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms should be worn and buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Operational Plan

A clear and detailed operational plan is crucial for the safe handling of this compound.

Workflow for Safe Handling of this compound:

prep Preparation - Assemble all necessary PPE and equipment. - Ensure fume hood is operational. handling Handling - Weigh and transfer this compound inside the fume hood. - Use dedicated glassware. prep->handling Proceed with caution experiment Experimentation - Conduct all procedures within the fume hood. - Monitor for any unexpected reactions. handling->experiment decontamination Decontamination - Clean all glassware and surfaces with an appropriate solvent. - Dispose of cleaning materials as hazardous waste. experiment->decontamination disposal Waste Disposal - Collect all this compound waste in a labeled, sealed container. - Follow institutional guidelines for hazardous waste disposal. decontamination->disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.